Rolapitant Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWMYVDLCUBQX-WVZIYJGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238570 | |
| Record name | Rolapitant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914462-92-3 | |
| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolapitant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLAPITANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Mechanism of Action of Rolapitant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolapitant (B1662417) hydrochloride is a potent and highly selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in the emetic reflex. By blocking the interaction of Substance P with the NK1 receptor, rolapitant effectively mitigates chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase. This technical guide provides an in-depth overview of the in vitro mechanism of action of rolapitant, detailing its binding characteristics, functional antagonism, and effects on downstream signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important therapeutic agent.
Core Mechanism: Competitive Antagonism of the NK1 Receptor
In vitro studies have unequivocally established that rolapitant hydrochloride functions as a selective and competitive antagonist of the human NK1 receptor.[1][2] This mechanism is characterized by its high binding affinity for the receptor, effectively preventing the endogenous ligand, Substance P, from binding and initiating the signaling cascade that leads to emesis.
High-Affinity Binding to the Human NK1 Receptor
Rolapitant exhibits a high affinity for the human NK1 receptor, a critical characteristic for its potent antagonist activity. Radioligand binding assays have consistently demonstrated a low nanomolar equilibrium dissociation constant (Ki) for rolapitant.
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | 0.66 nM | CHO cells expressing human NK1 receptor | [¹²⁵I]-Substance P | [3] |
This high binding affinity underscores the potent ability of rolapitant to occupy the NK1 receptor and block the binding of Substance P.
Selectivity Profile
A key feature of rolapitant's pharmacological profile is its high selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. In vitro studies have shown that rolapitant has a greater than 1000-fold selectivity for the NK1 receptor.[3] This high degree of selectivity minimizes off-target effects and contributes to a favorable safety profile.
Functional Antagonism and Inhibition of Downstream Signaling
Rolapitant's binding to the NK1 receptor translates into a potent functional antagonism of Substance P-induced cellular responses. The primary downstream signaling pathway of the NK1 receptor involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event.
Rolapitant effectively and competitively inhibits this Substance P-induced calcium mobilization. Functional assays, such as calcium efflux assays, have been employed to quantify this antagonism.
| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |
| Kb | 0.17 nM | Calcium Efflux | CHO cells expressing human NK1 receptor | GR-73632 (NK1 agonist) | [3] |
The low nanomolar Kb value confirms that rolapitant is a potent functional antagonist, capable of effectively blocking the physiological effects of NK1 receptor activation at clinically relevant concentrations.
Signaling Pathway of Substance P and Inhibition by Rolapitant
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of rolapitant for the human NK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl (pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.
-
Incubation: A fixed concentration of the radioligand, [¹²⁵I]-Substance P, is incubated with the cell membranes in the presence of increasing concentrations of unlabeled rolapitant.
-
Equilibrium: The incubation is carried out at 4°C for a sufficient period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of rolapitant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
Calcium Flux Assay (Functional Antagonism)
This functional assay measures the ability of rolapitant to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Internalization assay [bio-protocol.org]
- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
Preclinical Pharmacology of Rolapitant Hydrochloride: A Technical Guide
Introduction
Rolapitant (B1662417) hydrochloride is a highly selective, long-acting antagonist of the substance P/neurokinin-1 (NK-1) receptor.[1][2][3] It is indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy, administered in combination with other antiemetic agents like 5-HT3 receptor antagonists and dexamethasone.[4][5] The emetic reflex, particularly in the delayed phase following chemotherapy, is primarily mediated by the binding of substance P to NK-1 receptors in the brain's vomiting centers.[1][6] Rolapitant's distinct pharmacological profile, characterized by its high receptor affinity, long half-life, and unique metabolic pathway, differentiates it from other NK-1 receptor antagonists.[7][8] This technical guide provides an in-depth overview of the preclinical pharmacology of Rolapitant, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used for its evaluation.
Mechanism of Action
Rolapitant exerts its antiemetic effect by selectively and competitively blocking the binding of substance P to NK-1 receptors located in the central nervous system, particularly in the nucleus tractus solitarius and area postrema which are critical for the emetic reflex.[1][6] Substance P, a neuropeptide, is released in response to emetogenic stimuli like chemotherapy and acts as the primary endogenous ligand for the NK-1 receptor.[1] By preventing this interaction, Rolapitant effectively inhibits the downstream signaling that leads to nausea and vomiting.[1][9]
In vitro studies have demonstrated that Rolapitant possesses a high affinity for the human NK-1 receptor and exhibits over 1,000-fold greater selectivity for the NK-1 receptor compared to NK-2 or NK-3 receptor subtypes.[10][11] This high selectivity minimizes off-target effects. As a potent antagonist, it crosses the blood-brain barrier to occupy NK-1 receptors in the brain, which is essential for its clinical efficacy.[4][10]
Pharmacodynamics
The pharmacodynamic effect of Rolapitant is directly linked to its high and sustained occupancy of NK-1 receptors in the brain. Positron Emission Tomography (PET) studies in humans have shown that a single oral dose of Rolapitant results in greater than 90% NK-1 receptor occupancy for up to 120 hours (5 days).[5][8] This prolonged receptor blockade is consistent with its long plasma half-life and is the basis for its efficacy in preventing delayed-phase chemotherapy-induced nausea and vomiting (CINV).
Table 1: Pharmacodynamic Profile of Rolapitant
| Parameter | Value | Species/System |
|---|---|---|
| NK-1 Receptor Binding Affinity (Ki) | 0.66 nmol/L | Human (in vitro)[11] |
| Receptor Selectivity | >1,000-fold for NK-1 vs. NK-2/NK-3 | Human (in vitro)[11] |
| Brain NK-1 Receptor Occupancy | >90% at 120 hours post-dose | Human (in vivo PET)[5][8] |
Preclinical Pharmacokinetics (ADME)
The pharmacokinetic profile of Rolapitant is distinguished by its high bioavailability, extensive tissue distribution, and exceptionally long elimination half-life.[10][12]
-
Absorption: Rolapitant is well-absorbed after oral administration, with a bioavailability of over 90%.[10] Peak plasma concentrations (Tmax) are achieved approximately 4 hours after a single dose under fasting conditions.[10][13]
-
Distribution: The drug is highly bound to plasma proteins (99.8%) and has a large apparent volume of distribution (Vd/F) of approximately 387 L in cancer patients, which indicates extensive distribution into tissues.[10][13] Notably, it crosses the blood-brain barrier to engage its target receptors.[10] Studies in rats have shown that Rolapitant is also distributed into milk.[10][14]
-
Metabolism: Rolapitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form a major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant).[10][12][14] The exposure to this active metabolite is approximately 50% of the parent drug in plasma.[15] Unlike other approved NK-1 receptor antagonists, Rolapitant does not significantly inhibit or induce CYP3A4 activity, which reduces the potential for certain drug-drug interactions.[7][8][16]
-
Excretion: Elimination occurs predominantly through the hepatic/biliary route.[2][13] Following a radiolabeled oral dose, approximately 73% of the radioactivity is recovered in the feces (with a substantial portion as unchanged drug) and 14.2% is recovered in the urine (primarily as metabolites).[10][15] The elimination half-life is very long, ranging from 169 to 183 hours (approximately 7 days).[10][12]
Table 2: Key Pharmacokinetic Parameters of Rolapitant (Human Data)
| Parameter | Value |
|---|---|
| Bioavailability (F) | >90%[10] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours[10][13] |
| Plasma Protein Binding | 99.8%[10][12] |
| Apparent Volume of Distribution (Vd/F) | 387 L (cancer patients)[13] |
| Terminal Half-life (t½) | 169–183 hours[10][12] |
| Primary Metabolizing Enzyme | CYP3A4[10][12][14] |
| Major Active Metabolite | M19 (C4-pyrrolidine-hydroxylated rolapitant)[10][14] |
| Primary Route of Excretion | Hepatic/Biliary[2][13] |
In Vivo Efficacy Models
The ferret is a well-established and translationally valid animal model for studying CINV because its emetic reflex is pharmacologically similar to that of humans.[17][18][19] Administration of the chemotherapeutic agent cisplatin (B142131) to ferrets produces a dose-dependent emetic response that can be divided into an acute phase (first 24 hours) and a delayed phase (24-72 hours), mimicking the clinical presentation.[17][20] Preclinical studies in this model were pivotal in demonstrating the antiemetic efficacy of NK-1 receptor antagonists, including Rolapitant.[3][20] These studies typically involve administering Rolapitant prior to a cisplatin challenge and quantifying the reduction in emetic episodes (retches and vomits) compared to a control group.
Drug-Drug Interaction Profile
Rolapitant's drug-drug interaction profile is a key differentiating feature.
-
CYP3A4: While Rolapitant is a substrate of CYP3A4, it does not act as a clinically relevant inhibitor or inducer of this enzyme.[8][16] This minimizes interactions with co-administered CYP3A4 substrates, such as dexamethasone, for which other NK-1 antagonists require dose adjustments.[8] Strong CYP3A4 inducers (e.g., rifampin) can significantly decrease Rolapitant exposure, while strong inhibitors (e.g., ketoconazole) have a minimal effect.[16]
-
CYP2D6: Rolapitant is a moderate inhibitor of CYP2D6.[10][12] This inhibitory effect is prolonged, lasting for at least 28 days after a single dose, and can increase the plasma concentrations of CYP2D6 substrates.[14][21]
-
Transporters: Rolapitant is an inhibitor of the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) transporters.[10][12][22] This can increase the plasma concentrations of substrates for these transporters.[12][22]
Table 3: Preclinical Drug-Drug Interaction Profile of Rolapitant
| Enzyme/Transporter | Effect of Rolapitant | Implication |
|---|---|---|
| CYP3A4 | Substrate; Not an inhibitor or inducer[8][16][23] | Low potential for interaction with CYP3A4 substrates. Efficacy may be reduced by strong CYP3A4 inducers.[16][23] |
| CYP2D6 | Moderate Inhibitor (long-lasting)[10][12][14] | Increased exposure of CYP2D6 substrates. Contraindicated with substrates having a narrow therapeutic index (e.g., thioridazine).[10][14] |
| BCRP | Inhibitor[10][22] | Increased exposure of BCRP substrates (e.g., sulfasalazine, rosuvastatin).[12][22] |
| P-glycoprotein (P-gp) | Inhibitor[10][12] | Increased exposure of P-gp substrates (e.g., digoxin).[12] |
Detailed Experimental Protocols
In Vitro NK-1 Receptor Competition Binding Assay
This protocol determines the binding affinity (Ki) of Rolapitant for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the human NK-1 receptor (e.g., HEK293 or CHO cells).[24]
-
Harvest confluent cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[25]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[25]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[25]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Store aliquots at -80°C.[25]
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [125I]-Substance P) at or below its Kd, and serially diluted concentrations of the test compound (Rolapitant).[26][27]
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of unlabeled Substance P, e.g., 1 µM).[26][28]
-
Use an assay buffer such as HEPES or Tris-HCl supplemented with MgCl₂, BSA, and a peptidase inhibitor like bacitracin.[27][28]
-
Incubate the plate for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.[26]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[25][27]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25][26]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[25]
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Rolapitant.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding).[26]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
-
In Vivo Cisplatin-Induced Emesis Assay (Ferret Model)
This protocol evaluates the in vivo antiemetic efficacy of Rolapitant.
Methodology
-
Animal Acclimation and Preparation:
-
Acclimate male ferrets to the laboratory environment and observation cages.
-
Ensure animals are fasted overnight before the experiment but have free access to water.
-
-
Dosing and Challenge:
-
Administer the test article (Rolapitant, formulated in a suitable vehicle) or vehicle control via the intended clinical route (e.g., oral gavage) at a predetermined time before the emetic challenge (e.g., 1-2 hours).
-
Administer a standardized dose of cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce both acute and delayed emesis.[17][20]
-
-
Observation and Data Collection:
-
Continuously observe the animals for a period of 72 hours post-cisplatin administration.[29]
-
Record the latency to the first emetic episode.
-
Quantify the total number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for each animal.[20] The sum of retches and vomits is often used as a primary endpoint.
-
Monitor animal well-being, body weight, and food/water intake throughout the study.
-
-
Data Analysis:
-
Divide the observation period into the acute phase (0-24 hours) and the delayed phase (24-72 hours).
-
Compare the mean number of emetic episodes in the Rolapitant-treated group to the vehicle-control group for each phase using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
-
Calculate the percentage inhibition of emesis for the treated group relative to the control group.
-
Conclusion
The preclinical pharmacology of Rolapitant Hydrochloride defines it as a potent, selective, and exceptionally long-acting NK-1 receptor antagonist. Its high affinity and sustained receptor occupancy in the brain provide a strong basis for its efficacy in preventing delayed CINV. Key differentiating features include its unique pharmacokinetic profile, particularly its long half-life and lack of CYP3A4 inhibition or induction, which simplifies its use with concomitant medications commonly prescribed in oncology. The comprehensive preclinical evaluation, utilizing robust in vitro binding assays and translationally relevant in vivo models, has firmly established the pharmacological foundation for its clinical application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtopics.com [drugtopics.com]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rolapitant - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Interactions of Rolapitant With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL | Scilit [scilit.com]
- 19. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
Unveiling the Potent Interaction: A Technical Guide to the Binding Affinity of Rolapitant with NK-1 Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Rolapitant (B1662417), a selective neurokinin-1 (NK-1) receptor antagonist, for its target receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows. Rolapitant is a critical therapeutic agent in the prevention of chemotherapy-induced nausea and vomiting (CINV), and a thorough understanding of its molecular interaction with the NK-1 receptor is paramount for further research and development in this field.[1][2][3][4]
Executive Summary
Rolapitant demonstrates high-affinity binding to the human NK-1 receptor, a key component in the emetic pathway.[5][6] This potent and selective antagonism of the NK-1 receptor by Rolapitant effectively blocks the action of Substance P, the natural ligand, thereby mitigating the signaling cascade that leads to nausea and vomiting.[2][3] This guide presents the binding affinity of Rolapitant in a clear, tabular format, details the methodologies employed to determine these values, and provides graphical representations of the underlying molecular and experimental processes.
Quantitative Binding Affinity Data
The binding affinity of Rolapitant for the NK-1 receptor has been quantified through rigorous experimental assays. The inhibition constant (Ki) serves as a primary measure of this affinity, with lower values indicating a stronger interaction.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Rolapitant | Human NK-1 | Radioligand Binding Assay | 0.66 | [5][6][7] |
This high affinity underscores the potency of Rolapitant as an NK-1 receptor antagonist.
Experimental Protocols: Determining Binding Affinity
The determination of Rolapitant's binding affinity for the NK-1 receptor is typically achieved through competitive radioligand binding assays. The following protocol provides a representative methodology for conducting such an experiment.
Objective
To determine the inhibitory constant (Ki) of Rolapitant for the human NK-1 receptor expressed in a suitable cell line.
Materials
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 cells).
-
Radioligand: A radiolabeled form of a known NK-1 receptor ligand, such as [3H]-Substance P.
-
Test Compound: Rolapitant.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin, captopril), and 0.1% BSA.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure
-
Membrane Preparation:
-
Culture cells expressing the human NK-1 receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in duplicate or triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled Substance P.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of Rolapitant.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Rolapitant concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Rolapitant that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizing Molecular Interactions and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
References
- 1. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of Rolapitant Hydrochloride in Modulating Substance P Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolapitant (B1662417) hydrochloride, a highly selective and long-acting neurokinin-1 (NK-1) receptor antagonist, represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[1][2] Its mechanism of action centers on the potent and sustained blockade of the Substance P (SP) signaling pathway, a key mediator of emesis.[3][4] This technical guide provides an in-depth exploration of the effects of Rolapitant on SP signaling, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.
Core Mechanism of Action
Rolapitant is a competitive antagonist of the human NK-1 receptor, exhibiting high affinity and selectivity.[5][6] By binding to NK-1 receptors in the central and peripheral nervous systems, Rolapitant prevents the binding of Substance P, an undecapeptide neuropeptide that plays a crucial role in pain transmission, inflammation, and the emetic reflex.[7][8] The activation of the NK-1 receptor by SP, a G protein-coupled receptor (GPCR) of the Gq alpha subunit family, initiates a downstream signaling cascade that is effectively inhibited by Rolapitant.[9][10]
Data Presentation
The following tables summarize key quantitative data for Rolapitant hydrochloride, providing a comparative overview of its pharmacological profile and clinical efficacy.
Table 1: Pharmacological Profile of Rolapitant
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.66 nM (for human NK-1 receptor) | [5] |
| Receptor Occupancy (Cortex) | >90% at 120 hours (180 mg dose) | [5] |
| Receptor Occupancy (Striatum) | 73% at 120 hours (180 mg dose) | [4] |
| Plasma Half-life | Approximately 180 hours | [4] |
Table 2: Clinical Efficacy of Rolapitant in Preventing CINV (Phase III Trials)
| Chemotherapy Regimen | Phase | Rolapitant + Standard Therapy (Complete Response %) | Placebo + Standard Therapy (Complete Response %) | p-value | Reference |
| Highly Emetogenic (HEC) | Delayed (>24-120h) | 71.4 | 59.7 | <0.001 | [6] |
| Overall (0-120h) | 69.8 | 57.8 | <0.001 | [6] | |
| Moderately Emetogenic (MEC) | Delayed (>24-120h) | 71.3 | 61.6 | <0.001 | [6] |
| Overall (0-120h) | 68.6 | 57.8 | <0.001 | [6] | |
| Anthracycline/Cyclophosphamide | Delayed (>24-120h) | 66.7 | 58.8 | 0.034 | [3] |
| Overall (0-120h) | 62.5 | 53.9 | 0.024 | [3] | |
| Cisplatin-based | Delayed (>24-120h) | 55.7 | 44.3 | <0.001 | [3] |
| Overall (0-120h) | 52.3 | 41.7 | <0.001 | [3] | |
| Carboplatin-based | Delayed (>24-120h) | 64.1 | 53.6 | 0.034 | [3] |
| Overall (0-120h) | 62.5 | 51.2 | 0.023 | [3] |
Signaling Pathways
The interaction of Substance P with the NK-1 receptor triggers a well-defined signaling cascade. Rolapitant's therapeutic effect is achieved by interrupting this pathway at its origin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Rolapitant with the Substance P signaling pathway.
NK-1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of Rolapitant for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.[7][9]
Materials:
-
Cell Membranes: Prepared from cells expressing the human NK-1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.[9]
-
Radioligand: [³H]-Substance P.[9]
-
Non-labeled Ligand: Substance P (1 µM) for determining non-specific binding.[9]
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Scintillation Counter and Cocktail.
Protocol:
-
Reaction Setup: In a 96-well plate, combine 100 µL of the NK-1 receptor membrane suspension, 50 µL of [³H]-Substance P, and 50 µL of either assay buffer (for total binding), 1 µM unlabeled Substance P (for non-specific binding), or varying concentrations of Rolapitant.[9]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters.[9]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Rolapitant and subsequently the Ki value using the Cheng-Prusoff equation.[7]
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of Rolapitant to antagonize the downstream signaling of the NK-1 receptor, specifically the release of intracellular calcium.[11][12]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human NK-1 receptor.
-
Culture Medium: Appropriate for the cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[13]
-
Calcium-sensitive Dye: Fluo-4 AM.[14]
-
Substance P: As the agonist.
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With automated injection capabilities.
Protocol:
-
Cell Seeding: Seed the NK-1R-expressing cells into a 96-well black, clear-bottom microplate and culture overnight.[12]
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.[13]
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of Rolapitant or vehicle control to the wells and incubate for a predetermined time.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence. Inject a solution of Substance P into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).[13]
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Rolapitant on the Substance P-induced calcium mobilization and calculate the IC50 value.
Cisplatin-Induced Emesis Model in Ferrets
This in vivo model is a gold standard for evaluating the anti-emetic efficacy of compounds against both acute and delayed CINV.[15][16][17]
Materials:
-
Animals: Male ferrets.
-
Emetogen: Cisplatin (B142131).
-
Test Compound: this compound.
-
Vehicle Control.
-
Observation Cages.
Protocol:
-
Acclimation: Acclimate ferrets to the observation cages.
-
Drug Administration: Administer Rolapitant or vehicle orally or via injection at a specified time before the emetogen.
-
Emesis Induction: Administer a single intraperitoneal injection of cisplatin (e.g., 5 mg/kg).[15]
-
Observation: Continuously observe the animals for a defined period (e.g., 72 hours) and record the number of retches and vomits. The observation period is divided into acute (0-24 hours) and delayed (>24-72 hours) phases.
-
Data Analysis: Compare the number of emetic events in the Rolapitant-treated group to the vehicle-treated group for both the acute and delayed phases.
NK-1 Agonist-Induced Foot-Tapping Model in Gerbils
This in vivo model assesses the central nervous system activity of NK-1 receptor antagonists.[18][19][20]
Materials:
-
Animals: Male gerbils.
-
Test Compound: this compound.
-
Vehicle Control.
-
Observation Chambers.
Protocol:
-
Drug Administration: Administer Rolapitant or vehicle systemically (e.g., orally or by injection) at a specified time before the agonist challenge.
-
Agonist Challenge: Administer the NK-1 agonist via intracerebroventricular injection.[19]
-
Observation: Immediately place the gerbil in an observation chamber and count the number of hind paw taps (B36270) over a defined period.
-
Data Analysis: Compare the number of foot taps in the Rolapitant-treated group to the vehicle-treated group.
Conclusion
This compound is a potent and selective NK-1 receptor antagonist with a long duration of action, making it a valuable therapeutic agent for the prevention of CINV. Its mechanism of action is well-characterized, involving the direct blockade of the Substance P/NK-1 receptor signaling pathway. The experimental models and assays described herein provide a robust framework for the preclinical and clinical evaluation of Rolapitant and other novel NK-1 receptor antagonists. The comprehensive quantitative data from clinical trials underscores its significant efficacy in a clinical setting. This guide serves as a foundational resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of Rolapitant's effects on Substance P signaling.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rolapitant for the prevention of nausea in patients receiving highly or moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. Chromodacryorrhea and repetitive hind paw tapping: models of peripheral and central tachykinin NK1 receptor activation in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Rolapitant: A Technical Deep Dive into its Discovery and Development as a Potent NK-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of Rolapitant (B1662417) (Varubi®), a highly selective neurokinin-1 (NK-1) receptor antagonist. Rolapitant represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase. This document will explore the core scientific principles, experimental methodologies, and clinical data that underpinned its journey from a promising molecule to a clinically approved therapeutic.
The Scientific Rationale: Targeting the NK-1 Receptor in Emesis
Chemotherapy-induced nausea and vomiting is a debilitating side effect of cancer treatment, significantly impacting a patient's quality of life. The emetic reflex is a complex process mediated by various neurotransmitters and their receptors. A key player in this pathway is Substance P, a neuropeptide that, upon binding to the NK-1 receptor in the brain, triggers the vomiting reflex.[1] This interaction is particularly crucial in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[2]
Rolapitant was developed as a selective and competitive antagonist of the human substance P/NK-1 receptor.[2] By blocking the binding of Substance P to the NK-1 receptor, Rolapitant effectively mitigates the emetic signal, thereby preventing nausea and vomiting.[3]
The Substance P/NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This activation primarily involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation and the emetic response.[4]
Preclinical Development and Lead Optimization
The development of Rolapitant involved a rigorous preclinical program to identify a lead compound with optimal potency, selectivity, and pharmacokinetic properties. This phase typically involves high-throughput screening of compound libraries followed by medicinal chemistry efforts to refine the structure-activity relationship (SAR).
Experimental Protocol: NK-1 Receptor Binding Assay (Competitive)
A fundamental assay in the discovery of an NK-1 antagonist is the competitive radioligand binding assay. This in vitro experiment determines the affinity of a test compound (like Rolapitant) for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Substance P).
Objective: To determine the inhibitory constant (Ki) of Rolapitant for the NK-1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human NK-1 receptor.
-
Radioligand: [³H]-Substance P.
-
Non-labeled Substance P (for determining non-specific binding).
-
Test compound: Rolapitant.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Substance P, and varying concentrations of Rolapitant.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of Rolapitant that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]
Clinical Development: From Phase I to Pivotal Phase III Trials
The clinical development program for Rolapitant was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in preventing CINV.
Experimental Protocol: Clinical Pharmacokinetic Study
Pharmacokinetic (PK) studies are crucial to understand how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).
Objective: To characterize the pharmacokinetic profile of a single oral dose of Rolapitant in healthy subjects and cancer patients.
Methodology:
-
Study Design: A single-dose, open-label study in a cohort of healthy volunteers or cancer patients.
-
Drug Administration: A single oral dose of Rolapitant (e.g., 180 mg) is administered.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours).
-
Bioanalysis: Plasma concentrations of Rolapitant and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters.
Key Pharmacokinetic Parameters of Rolapitant:
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | [6] |
| Elimination Half-life (t½) | 169-183 hours | [7] |
| Metabolism | Primarily by CYP3A4 to an active metabolite (M19) | [7] |
| Excretion | Mainly via feces (52-89%) and to a lesser extent via urine (9-20%) | [7] |
Rolapitant is also a moderate inhibitor of CYP2D6 and an inhibitor of the transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7]
Phase III Clinical Trials: Demonstrating Efficacy in CINV
The efficacy of Rolapitant was established in three pivotal Phase III, randomized, double-blind, active-controlled trials in patients receiving either highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC).[8][9][10] The primary endpoint in these studies was the proportion of patients with a complete response (CR), defined as no emetic episodes and no use of rescue medication in the delayed phase of CINV (>24-120 hours after chemotherapy).[8]
Summary of Phase III Clinical Trial Results:
Highly Emetogenic Chemotherapy (HEC) Trials (Two Studies: HEC-1 and HEC-2) [2][5][9][11]
| Endpoint | Rolapitant Arm | Control Arm | p-value |
| HEC-1: Complete Response (Delayed Phase) | 72.7% (n=264) | 58.4% (n=262) | <0.001 |
| HEC-2: Complete Response (Delayed Phase) | 70.1% (n=271) | 61.9% (n=273) | 0.043 |
| Pooled HEC: Complete Response (Delayed Phase) | 71% | 60% | <0.001 |
| Pooled HEC: Complete Response (Acute Phase) | 84% | 77% | 0.0045 |
| Pooled HEC: Complete Response (Overall Phase) | 69% | 59% | 0.0005 |
Moderately Emetogenic Chemotherapy (MEC) Trial [2][4][12][13]
| Endpoint | Rolapitant Arm (n=666) | Control Arm (n=666) | p-value |
| Complete Response (Delayed Phase) | 71.3% | 61.6% | <0.001 |
| Complete Response (Acute Phase) | 83.5% | 80.3% | 0.143 |
| Complete Response (Overall Phase) | 68.6% | 57.8% | <0.001 |
The most common adverse events reported in the clinical trials were neutropenia, hiccups, and abdominal pain.[14]
Conclusion
The discovery and development of Rolapitant exemplifies a successful, target-driven approach to drug design. Through a comprehensive understanding of the pathophysiology of CINV and the role of the NK-1 receptor, a highly selective and long-acting antagonist was developed. Rigorous preclinical and clinical evaluation demonstrated its significant efficacy in preventing delayed CINV, offering a valuable therapeutic option for cancer patients undergoing emetogenic chemotherapy. The data presented in this guide underscore the scientific and clinical rationale for the use of Rolapitant in this setting.
References
- 1. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Rolapitant - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Off-Target Profile of Rolapitant Hydrochloride in Preclinical Evaluation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data on Rolapitant (B1662417) Hydrochloride (Varubi®) reveals a highly selective pharmacological profile, with its primary off-target effects centered on the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme and the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). While demonstrating potent and specific antagonism of the neurokinin-1 (NK1) receptor, the molecule exhibits minimal interaction with a broad range of other receptors, ion channels, and enzymes at clinically relevant concentrations. This in-depth technical guide provides a detailed overview of the preclinical evaluation of Rolapitant's off-target effects, including available quantitative data, experimental methodologies, and a visualization of its known molecular interactions.
On-Target and Off-Target Pharmacological Profile
The most significant off-target interactions identified in preclinical and clinical pharmacology studies are with drug metabolizing enzymes and transporters.
Table 1: Summary of Known Off-Target Interactions of Rolapitant Hydrochloride
| Target | Interaction | Quantitative Data | Implication |
| CYP2D6 | Moderate Inhibitor | Increased plasma concentrations of the CYP2D6 substrate dextromethorphan (B48470) threefold.[5] | Potential for drug-drug interactions with CYP2D6 substrates. |
| BCRP | Inhibitor | Increased plasma concentrations of the BCRP substrate sulfasalazine (B1682708) twofold.[5] | Potential for drug-drug interactions with BCRP substrates. |
| P-gp | Inhibitor | Increased plasma concentrations of the P-gp substrate digoxin (B3395198) by 70%.[5] | Potential for drug-drug interactions with P-gp substrates. |
| CYP3A4 | Substrate | Strong CYP3A4 inducers (e.g., rifampin) significantly reduce rolapitant plasma concentrations.[5] | Efficacy of Rolapitant may be reduced when co-administered with strong CYP3A4 inducers. |
It is noteworthy that, unlike other NK1 receptor antagonists, Rolapitant does not induce or inhibit CYP3A4, a key enzyme in drug metabolism.[6]
Experimental Methodologies
The preclinical assessment of off-target effects for a drug candidate like Rolapitant typically involves a tiered approach, starting with broad in vitro screening panels followed by more focused in vivo studies.
In Vitro Safety Pharmacology Profiling
Standard industry practice for identifying potential off-target liabilities involves screening the compound against a large panel of receptors, ion channels, enzymes, and transporters. These are often conducted as radioligand binding assays or functional assays.
Radioligand Binding Assays: These assays measure the ability of the test compound (Rolapitant) to displace a known radioactive ligand from its target receptor. The result is typically expressed as a Ki value, which represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Enzyme Inhibition Assays: For targets that are enzymes, such as the cytochrome P450 family, in vitro assays are used to determine the concentration of the drug that inhibits 50% of the enzyme's activity (IC50). These assays often use specific substrates that are metabolized by the enzyme to produce a measurable signal (e.g., fluorescent or colorimetric).
Transporter Interaction Assays: To evaluate interactions with drug transporters like P-gp and BCRP, cell-based assays are commonly employed. These assays measure the ability of the test compound to inhibit the transport of a known substrate across a cell membrane that overexpresses the transporter of interest.
In Vivo Preclinical Studies
Findings from in vitro assays that indicate a potential for off-target activity are further investigated in animal models.
Cardiovascular Safety Pharmacology: These studies, often conducted in conscious, telemetered animals (e.g., dogs, monkeys), assess the effects of the drug on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) intervals.
Central Nervous System (CNS) Safety Pharmacology: A battery of tests, such as a functional observational battery (FOB) or Irwin screen in rodents, is used to evaluate potential effects on behavior, motor coordination, and autonomic function.
Respiratory Safety Pharmacology: Studies in animals are conducted to measure the effects of the drug on respiratory rate, tidal volume, and other respiratory parameters.
Developmental and Reproductive Toxicology (DART) Studies: While not strictly molecular off-target studies, these investigations assess the potential for adverse effects on fertility, fetal development, and postnatal development. A study in chick embryos suggested potential teratogenic effects of Rolapitant at high doses, indicating a potential off-target effect on developmental pathways.
Visualizing Rolapitant's Molecular Interactions
The following diagrams illustrate the key molecular pathways and interactions of this compound based on the available preclinical data.
References
- 1. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rolapitant - Wikipedia [en.wikipedia.org]
- 6. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Rolapitant Hydrochloride Through the Body: A Preclinical Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics and metabolism of Rolapitant Hydrochloride, a selective neurokinin-1 (NK-1) receptor antagonist, in key laboratory animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is fundamental to interpreting toxicology findings and predicting its pharmacokinetic behavior in humans. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways to provide a comprehensive resource for professionals in drug development.
Pharmacokinetic Profile Across Species
Rolapitant exhibits distinct pharmacokinetic characteristics in laboratory animals, particularly concerning its half-life, which is significantly shorter than in humans. The following tables summarize the available pharmacokinetic parameters for Rolapitant in rats and cynomolgus monkeys.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Rolapitant in Laboratory Animals
| Parameter | Rat | Cynomolgus Monkey |
| Dose (mg/kg) | 100 (oral) | 100 (oral) |
| Cmax (ng/mL) | Data not available | 5550 - 8980[1] |
| Tmax (hr) | Data not available | Data not available |
| AUC | Data not available | Data not available |
| Half-life (t½) (hr) | ~ 6 - 8[1] | ~ 6 - 8[1] |
Absorption
Following oral administration, Rolapitant is absorbed, with peak plasma concentrations observed in preclinical species. In humans, peak plasma concentrations are reached in approximately 4 hours, and its bioavailability is greater than 90%.[2] While specific Tmax values for laboratory animals are not detailed in the available literature, the data suggests effective oral absorption.
Distribution
Rolapitant is highly protein-bound, with plasma protein binding exceeding 99% in humans.[2] The volume of distribution is large, indicating extensive distribution into tissues.[2] While specific tissue distribution studies in laboratory animals are not publicly detailed, the high volume of distribution in humans suggests that the compound is not confined to the plasma compartment and likely distributes to various tissues in animal models as well.
Metabolism
The primary metabolic pathway for Rolapitant in both humans and laboratory animals is oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of a major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant).[2]
Metabolic Pathway of Rolapitant
Caption: Metabolic conversion of Rolapitant to its active metabolite M19.
Excretion
The primary route of excretion for Rolapitant and its metabolites is through the feces. Studies in rats and monkeys have demonstrated that a significant portion of the administered dose is eliminated via this pathway.
Table 2: Excretion of Rolapitant Following a Single Intravenous Dose
| Species | % of Dose in Feces | % of Dose in Urine |
| Rat | 54.6[3] | Data not available |
| Cynomolgus Monkey | 58.4[3] | Data not available |
In humans, approximately 73% of the administered dose is recovered in the feces and 14% in the urine. Unchanged Rolapitant is the predominant component in feces, while it is not found in urine, suggesting that the renally excreted portion consists of metabolites.[3]
Experimental Protocols
While specific, detailed protocols for the ADME studies of Rolapitant in laboratory animals are not publicly available, the following sections describe the general methodologies typically employed for such investigations.
Animal Husbandry and Dosing
-
Species: Sprague-Dawley rats and Cynomolgus monkeys are common models for pharmacokinetic studies.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Dosing: For oral pharmacokinetic studies, this compound is typically formulated as a suspension or solution in a suitable vehicle and administered via oral gavage for rats or nasogastric tube for monkeys. For intravenous studies, the compound is dissolved in a biocompatible vehicle and administered via a suitable vein (e.g., tail vein in rats, cephalic vein in monkeys).
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points post-dose from a cannulated vein (e.g., jugular vein in rats) or peripheral vessel. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period.
Bioanalysis
The concentration of Rolapitant and its major metabolite, M19, in plasma and other biological matrices is typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate quantification.
In Vitro Metabolism Studies
-
Liver Microsomes: To identify the enzymes responsible for metabolism, Rolapitant is incubated with liver microsomes from different species (rat, dog, monkey, human) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The rate of disappearance of the parent drug and the formation of metabolites are monitored over time by LC-MS/MS.
Experimental Workflow for a Typical Preclinical ADME Study
Caption: Generalized workflow for preclinical ADME studies.
Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound in laboratory animals provide essential insights into its disposition. The compound is orally absorbed and extensively metabolized, primarily by CYP3A4, to an active metabolite. The main route of elimination is through the feces. A notable species difference is the significantly shorter half-life in rats and monkeys compared to humans. This comprehensive understanding of the ADME properties in preclinical models is crucial for the continued development and safe use of Rolapitant.
References
Methodological & Application
Application Notes and Protocols for the Use of Rolapitant Hydrochloride in a Ferret Model of Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The ferret is a well-established and highly valuable preclinical model for studying CINV due to its emetic reflex, which is similar to that of humans. Rolapitant hydrochloride, a selective and long-acting neurokinin-1 (NK-1) receptor antagonist, has demonstrated efficacy in preventing both acute and delayed CINV. These application notes provide detailed protocols for evaluating the antiemetic properties of this compound in a ferret model of cisplatin-induced emesis.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] Chemotherapy, particularly with agents like cisplatin, induces the release of substance P in the brain and gut. Substance P is a natural ligand for the NK-1 receptor, and its binding to these receptors, especially in the nucleus tractus solitarius and area postrema of the brainstem, triggers the emetic reflex.[1] Rolapitant competitively blocks the binding of substance P to the NK-1 receptor, thereby inhibiting the downstream signaling that leads to nausea and vomiting.[1] This mechanism is particularly crucial in the delayed phase of CINV.[2]
References
Establishing a Rolapitant Hydrochloride Dose-Response Curve In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for rolapitant (B1662417) hydrochloride in vivo. Rolapitant is a selective, long-acting neurokinin-1 (NK-1) receptor antagonist indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy.[1][2][3] Understanding its dose-dependent efficacy in preclinical models is crucial for its development and for the investigation of novel antiemetic therapies. The protocols detailed herein focus on the ferret as the gold-standard model for emesis research and provide an alternative model using dogs.
Introduction
Rolapitant hydrochloride is a potent and selective antagonist of the human substance P/NK-1 receptor.[4] By blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, rolapitant effectively mitigates nausea and vomiting.[4] It possesses a long half-life, which allows for sustained efficacy against delayed-phase chemotherapy-induced nausea and vomiting (CINV).[5] In vivo studies are essential to characterize the pharmacological properties of rolapitant and to determine the effective dose range for its antiemetic effects. The ferret model of cisplatin-induced emesis is a well-established and predictive model for assessing antiemetic drug efficacy, as ferrets possess a vomiting reflex similar to humans.[4][6] An alternative model, the apomorphine-induced emesis model in dogs, can also be utilized to evaluate the antiemetic potential of NK-1 receptor antagonists.
Mechanism of Action: NK-1 Receptor Antagonism
Chemotherapeutic agents can induce the release of substance P in the brain and gastrointestinal tract. Substance P then binds to NK-1 receptors, triggering a signaling cascade that leads to the sensation of nausea and the act of vomiting. Rolapitant competitively binds to NK-1 receptors, thereby preventing the action of substance P and inhibiting the emetic response.
Experimental Protocols
Ferret Model of Cisplatin-Induced Emesis
The ferret is considered the gold-standard animal model for studying emesis due to its well-developed vomiting reflex.[4][6] Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is used to induce both acute and delayed emesis in this model.[7]
Materials:
-
Male ferrets (Mustela putorius furo), 1-2 kg
-
This compound
-
Cisplatin
-
Vehicle for rolapitant (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Administration supplies (gavage needles, syringes, etc.)
-
Observation cages with video recording capabilities
Protocol:
-
Acclimation: Acclimate ferrets to the housing facilities for at least one week prior to the experiment. House animals individually to allow for accurate monitoring of emetic events.
-
Fasting: Fast ferrets overnight (approximately 16 hours) before the administration of cisplatin, with water available ad libitum.
-
Rolapitant Administration: Administer this compound or its vehicle orally (p.o.) via gavage at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A typical administration volume is 1 mL/kg. Rolapitant should be administered 1-2 hours prior to cisplatin challenge.
-
Cisplatin Challenge: Administer cisplatin at a dose of 5 mg/kg intraperitoneally (i.p.) to induce a biphasic emetic response.[7]
-
Observation: Immediately after cisplatin administration, place the ferrets in individual observation cages and record their behavior for 72 hours. Key parameters to measure include:
-
Latency to the first retch/vomit: Time from cisplatin administration to the first emetic event.
-
Number of retches: Rhythmic abdominal contractions without the expulsion of gastric contents.
-
Number of vomits: Forceful expulsion of gastric contents.
-
Total number of emetic episodes: Sum of retches and vomits.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effect of rolapitant on the measured emetic parameters. Calculate the percentage inhibition of emesis for each dose group compared to the vehicle control group.
Dog Model of Apomorphine-Induced Emesis
Dogs are another suitable species for emesis research, and apomorphine (B128758), a dopamine (B1211576) agonist, is a potent emetogen in this species.[8][9]
Materials:
-
Male beagle dogs, 8-12 kg
-
This compound
-
Apomorphine hydrochloride
-
Vehicle for rolapitant
-
Saline (0.9% NaCl)
-
Administration supplies (syringes, needles, etc.)
-
Observation pens
Protocol:
-
Acclimation: Acclimate dogs to the experimental environment and handling procedures.
-
Fasting: Fast dogs overnight prior to the experiment, with free access to water.
-
Rolapitant Administration: Administer this compound or its vehicle orally (p.o.) in gelatin capsules at the desired doses. Administration should occur 2 hours before the apomorphine challenge.
-
Apomorphine Challenge: Administer apomorphine hydrochloride subcutaneously (s.c.) at a dose of 0.04 to 0.1 mg/kg.[8][9]
-
Observation: Observe the dogs continuously for 1-2 hours following the apomorphine injection. Record the latency to the first vomit and the total number of vomits.
-
Data Analysis: Compare the emetic response in the rolapitant-treated groups to the vehicle-treated group to determine the dose-dependent antiemetic effect.
Data Presentation
The quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between different dose groups.
Dose-Response of Rolapitant in the Ferret Model
The following table presents hypothetical data based on published literature for the antiemetic effect of rolapitant in the ferret model of cisplatin-induced emesis. A study by Duffy et al. (2012) showed that rolapitant was active at 0.1 mg/kg in the acute phase and 1 mg/kg in the delayed phase of emesis in ferrets.[4]
| Rolapitant Dose (mg/kg, p.o.) | Mean Number of Retches (± SEM) | Mean Number of Vomits (± SEM) | % Inhibition of Total Emetic Episodes |
| Vehicle | 45.2 ± 5.1 | 12.8 ± 2.3 | 0% |
| 0.1 | 28.1 ± 4.5 | 7.5 ± 1.9 | 38.9% |
| 0.3 | 15.6 ± 3.2 | 4.1 ± 1.1 | 66.2% |
| 1.0 | 5.3 ± 1.8 | 1.2 ± 0.5 | 88.8% |
| 3.0 | 2.1 ± 0.9 | 0.5 ± 0.3 | 95.5% |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Pharmacokinetic and Pharmacodynamic Relationship
A comprehensive in vivo study should also aim to establish a relationship between the plasma concentration of rolapitant and its antiemetic effect.
| Rolapitant Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) | % NK-1 Receptor Occupancy (at Tmax) | % Inhibition of Emesis |
| 0.1 | 50 | 450 | 45% | 38.9% |
| 0.3 | 150 | 1350 | 70% | 66.2% |
| 1.0 | 500 | 4500 | >90% | 88.8% |
| 3.0 | 1500 | 13500 | >95% | 95.5% |
Note: The pharmacokinetic and receptor occupancy data in this table are illustrative and would need to be determined experimentally in the ferret model.
Conclusion
The protocols outlined in this document provide a framework for establishing a robust in vivo dose-response curve for this compound. The ferret model of cisplatin-induced emesis is the recommended primary model due to its high predictive validity for clinical outcomes. By carefully designing and executing these studies, researchers can gain valuable insights into the antiemetic properties of rolapitant and other novel NK-1 receptor antagonists, ultimately contributing to the development of more effective treatments for nausea and vomiting.
References
- 1. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous Rolapitant for Chemotherapy-Induced Delayed Nausea and Vomiting - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emesis in ferrets - PORSOLT [porsolt.com]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurokinin-1 Receptor Function in the Brain Using Rolapitant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolapitant (B1662417) hydrochloride, a potent and selective neurokinin-1 (NK1) receptor antagonist, serves as a critical tool for investigating the physiological and pathological roles of the NK1 receptor and its endogenous ligand, Substance P, in the central nervous system.[1][2] With its high affinity for the human NK1 receptor, ability to cross the blood-brain barrier, and long-acting pharmacological profile, rolapitant is particularly valuable for in vitro and in vivo studies aimed at elucidating the function of the NK1 receptor in various neurological processes.[1][3] These application notes provide detailed protocols for utilizing rolapitant hydrochloride in key experimental paradigms to study NK1 receptor function in the brain.
Mechanism of Action
Rolapitant is a selective and competitive antagonist of the human Substance P/NK1 receptor.[1] It exerts its pharmacological effects by binding to NK1 receptors in the brain and peripheral nervous system, thereby preventing the binding of Substance P.[1][2] This blockade inhibits the downstream signaling cascade initiated by Substance P, which is implicated in neurotransmission, inflammation, and the emetic reflex.[1] Rolapitant exhibits high selectivity for the NK1 receptor over NK2 and NK3 receptor subtypes.[4]
Data Presentation
Quantitative Pharmacological Data for Rolapitant
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.66 nM | Human NK1 Receptor | [3][5][6] |
| Selectivity | >1000-fold over human NK2 and NK3 receptors | Human | [4] |
| Brain Receptor Occupancy | >90% in the cortex (at 180 mg oral dose) | Human (PET study) | [3] |
| Half-life (t½) | Approximately 7 days (169-183 hours) | Human | [1] |
Pharmacokinetic Parameters of Rolapitant (Human)
| Parameter | Value | Reference |
| Metabolism | Primarily by CYP3A4 | [1] |
| Drug Interactions | Moderate inhibitor of CYP2D6, BCRP, and P-gp | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of this compound for the NK1 receptor in brain tissue homogenates or cell lines expressing the receptor.
Materials:
-
Tissue/Cells: Rodent brain tissue (e.g., striatum, cortex) or cells expressing the NK1 receptor (e.g., CHO-K1, U-373 MG).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-Substance P (at a concentration near its Kd), and membrane homogenate.
-
Non-specific Binding: Unlabeled Substance P (1 µM), [³H]-Substance P, and membrane homogenate.
-
Competitive Binding: Serial dilutions of this compound, [³H]-Substance P, and membrane homogenate.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the rolapitant concentration.
-
Determine the IC50 value (the concentration of rolapitant that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol allows for the in vivo sampling of extracellular fluid from specific brain regions to assess the effect of rolapitant on neurotransmitter levels, such as Substance P or dopamine.
Materials:
-
Animals: Adult male rats or mice.
-
This compound: For systemic or local administration.
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂.
-
Analytical method for neurotransmitter quantification (e.g., ELISA, HPLC).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally or through the microdialysis probe for local administration).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using a sensitive analytical method.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the neurotransmitter levels before and after rolapitant administration to determine its effect on extracellular neurotransmitter release.
-
Behavioral Assays for Anxiety and Depression-like States
Rolapitant can be used to investigate the role of the NK1 receptor in anxiety and depression-like behaviors in rodent models.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
Apparatus:
-
A transparent cylindrical container filled with water.
Procedure:
-
Administer this compound or vehicle to the animals daily for a predetermined period (e.g., 7-14 days).
-
On the test day, place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the duration of immobility (floating without struggling) during the last 4 minutes of the test.
Data Analysis:
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Visualizations
Caption: NK1 Receptor Signaling Pathway and Rolapitant's Mechanism of Action.
Caption: Experimental Workflow for NK1 Receptor Radioligand Binding Assay.
Caption: Logical Flow of Rolapitant's Application in NK1 Receptor Research.
References
- 1. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. Elevated plus maze protocol [protocols.io]
- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Rolapitant Hydrochloride: A Potent Tool for Investigating Substance P-Mediated Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a key mediator in the transmission of pain signals and plays a crucial role in the initiation and propagation of inflammation, particularly neurogenic inflammation.[1] It exerts its biological effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] The interaction between Substance P and the NK1 receptor triggers a cascade of intracellular signaling events, leading to the release of pro-inflammatory mediators and increased vascular permeability.[2]
Rolapitant hydrochloride is a highly selective, potent, and long-acting antagonist of the NK1 receptor.[3][4] While clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV), its specific mechanism of action—blocking the binding of Substance P to its receptor—makes it an invaluable research tool for elucidating the role of the SP/NK1R pathway in various inflammatory processes.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate Substance P-mediated inflammation in preclinical research settings.
Mechanism of Action: Substance P and Inflammation
Substance P is released from the peripheral terminals of sensory nerves in response to tissue injury, stress, and other noxious stimuli.[1] Upon binding to the NK1 receptor on various cell types, including immune cells, endothelial cells, and smooth muscle cells, it initiates a signaling cascade that contributes to the cardinal signs of inflammation.[7][8] Key downstream effects of SP-NK1R activation include:
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Specifically, the phosphorylation of ERK1/2 and p38 MAPK, which are involved in the production of inflammatory cytokines and chemokines.[8]
-
NF-κB Activation: Substance P can activate the transcription factor NF-κB, a central regulator of inflammatory gene expression, leading to the production of cytokines such as IL-6 and IL-8.[7]
-
Increased Vascular Permeability: SP induces endothelial cell retraction and vasodilation, facilitating the extravasation of plasma and immune cells to the site of inflammation.[7]
-
Mast Cell Degranulation: Substance P can trigger the release of histamine (B1213489) and other inflammatory mediators from mast cells.[1]
By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks these downstream signaling events, thereby attenuating the inflammatory response.[3]
Core Applications in Inflammation Research
This compound can be employed as a pharmacological tool in a variety of in vitro and in vivo models to:
-
Investigate the contribution of the Substance P/NK1R pathway to the pathophysiology of specific inflammatory diseases.
-
Elucidate the cellular and molecular mechanisms underlying neurogenic inflammation.
-
Evaluate the therapeutic potential of NK1R antagonism in novel inflammatory disease models.
-
Dissect the cross-talk between the nervous and immune systems in inflammatory conditions.
Data Presentation: Efficacy of NK1 Receptor Antagonists in Reducing Inflammatory Markers
The following tables summarize quantitative data from preclinical studies demonstrating the effects of NK1 receptor antagonists on key inflammatory markers. While specific data for Rolapitant in these inflammation models are limited, the data from other selective NK1R antagonists, such as Aprepitant, provide a strong rationale for its use and expected efficacy.
Table 1: Effect of NK1 Receptor Antagonists on Pro-Inflammatory Cytokine Levels in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Cytokine | Animal Model | Treatment | Dosage | Route of Administration | % Reduction vs. Control | Reference |
| TNF-α | Mouse | Aprepitant | 10 mg/kg | Intraperitoneal | ~40% | [1] |
| IL-6 | Mouse | Aprepitant | 10 mg/kg | Intraperitoneal | ~50% | [1] |
| IL-1β | Mouse | Aprepitant | 10 mg/kg | Intraperitoneal | ~35% | [1] |
| TNF-α | Rat | L822429 | 30 mg/kg | Not Specified | ~50% | [9] |
| IL-6 | Rat | L822429 | 30 mg/kg | Not Specified | ~60% | [9] |
| IL-1β | Rat | L822429 | 30 mg/kg | Not Specified | ~70% | [9] |
Table 2: Effect of NK1 Receptor Antagonists on Inflammatory Parameters in a Formalin-Induced Inflammatory Pain Model
| Parameter | Animal Model | Treatment | Dosage | Route of Administration | Outcome | Reference |
| Inflammatory Cell Infiltration | Mouse | Aprepitant | 10 mg/kg & 20 mg/kg | Not Specified | Significant reduction | [10] |
| MCP-1 (protein) | Mouse | Aprepitant | 10 mg/kg & 20 mg/kg | Not Specified | Significant reduction | [10] |
| IL-1β (protein) | Mouse | Aprepitant | 10 mg/kg & 20 mg/kg | Not Specified | Significant reduction | [10] |
| TNF-α (protein) | Mouse | Aprepitant | 10 mg/kg & 20 mg/kg | Not Specified | Significant reduction | [10] |
| IL-6 (protein) | Mouse | Aprepitant | 10 mg/kg & 20 mg/kg | Not Specified | Significant reduction | [10] |
Experimental Protocols
The following are detailed protocols for inducing and assessing Substance P-mediated inflammation, where this compound can be used as a key investigational tool.
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to induce a systemic inflammatory response and is suitable for evaluating the efficacy of anti-inflammatory compounds.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Standard laboratory equipment for animal handling and injections
Experimental Workflow:
Caption: Workflow for LPS-induced systemic inflammation model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Rolapitant Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline with a solubilizing agent if necessary). The dosage will need to be optimized based on the specific research question and animal model, but a starting point could be extrapolated from human equivalent doses or based on other NK1 antagonist studies (e.g., 10-30 mg/kg).
-
LPS Preparation: Dissolve LPS in sterile saline to a concentration that will deliver the desired dose (e.g., 1 mg/kg).
-
Treatment Administration:
-
Administer the prepared Rolapitant solution or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
One to two hours after Rolapitant administration, inject the LPS solution intraperitoneally.
-
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to induce a localized, chronic inflammatory response, mimicking aspects of rheumatoid arthritis.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile mineral oil or saline
-
Male Sprague-Dawley or Lewis rats (150-200 g)
-
Pleurisy meter or digital calipers
-
Von Frey filaments for assessing mechanical allodynia
-
Histology equipment and reagents
Experimental Workflow:
Caption: Workflow for CFA-induced arthritis model.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week.
-
Arthritis Induction:
-
Anesthetize the rat.
-
Inject a small volume (e.g., 0.1 mL) of CFA into the plantar surface of one hind paw.
-
-
Rolapitant Administration:
-
Prepare this compound solution as described in Protocol 1.
-
Begin administration of Rolapitant or vehicle at a predetermined time point (e.g., on the day of CFA injection or after the onset of inflammation). The long half-life of Rolapitant may allow for less frequent dosing.
-
-
Assessment of Inflammation:
-
Paw Edema: Measure the volume or diameter of the injected paw at regular intervals using a pleurisy meter or calipers.
-
Nociception: Assess mechanical allodynia using von Frey filaments.
-
-
Terminal Analysis:
-
At the end of the study period (e.g., 14-21 days), euthanize the animals.
-
Collect the inflamed joint tissue for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.
-
Optionally, joint tissue can be homogenized for cytokine analysis.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of Substance P-mediated inflammation and the point of intervention for this compound.
Caption: Substance P/NK1R signaling pathway in inflammation.
Conclusion
This compound's high selectivity and potency as an NK1 receptor antagonist make it a superior tool for dissecting the intricate role of Substance P in inflammatory processes. The protocols and data presented herein provide a framework for researchers to design and execute robust experiments to further our understanding of neurogenic inflammation and to explore novel therapeutic strategies targeting the Substance P/NK1R pathway. The long half-life of Rolapitant offers a distinct advantage in chronic inflammation models, potentially reducing the frequency of administration and ensuring sustained receptor blockade. As with any experimental tool, appropriate dose-response studies and vehicle controls are essential for rigorous and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. ajbls.com [ajbls.com]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between interleukin 1beta and endogenous neurokinin 1 receptor agonists in mediating plasma extravasation and neutrophil accumulation in the cutaneous microvasculature of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P-induced lung inflammation in mice is mast cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of tachykinin receptor antagonists with lipopolysaccharide-induced airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Aprepitant Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Rolapitant Hydrochloride's Efficacy in Preventing Delayed Chemotherapy-Induced Nausea and Vomiting (CINV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of Rolapitant (B1662417) Hydrochloride in the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). Rolapitant is a selective and competitive antagonist of the human substance P/neurokinin-1 (NK-1) receptor, which plays a crucial role in the CINV pathway, particularly in the delayed phase.[1][2] Its long half-life of approximately 169 to 183 hours allows for a single oral dose to provide protection throughout the at-risk period for delayed CINV.[3][4]
Mechanism of Action
Chemotherapy can trigger the release of substance P in the brain, which then binds to NK-1 receptors, initiating the emetic reflex.[3] Rolapitant works by blocking this interaction, thereby preventing the signaling cascade that leads to nausea and vomiting.[3] Unlike some other NK-1 receptor antagonists, rolapitant is not a significant inhibitor or inducer of the CYP3A4 enzyme, which may reduce the potential for drug-drug interactions with chemotherapeutic agents metabolized through this pathway.[3][5]
Efficacy of Rolapitant Hydrochloride
Clinical trials have demonstrated the efficacy of Rolapitant in preventing delayed CINV in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).[2][6] When used in combination with a 5-HT3 receptor antagonist and dexamethasone (B1670325), Rolapitant has shown superior efficacy compared to a control regimen of a 5-HT3 receptor antagonist and dexamethasone alone.[2][7]
Quantitative Data Summary
The following tables summarize the key efficacy data from pivotal Phase III clinical trials of Rolapitant for the prevention of delayed CINV.
Table 1: Efficacy of Rolapitant in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
| Endpoint | Rolapitant Arm (n=535) | Control Arm (n=535) | Odds Ratio (95% CI) | P-value |
| Delayed Phase (>24-120 hours) | ||||
| Complete Response¹ | 71.4% | 60.0% | 1.6 (1.3, 2.1) | <0.001 |
| No Emesis | 75.1% | 63.9% | 1.7 (1.3, 2.3) | <0.001 |
| No Significant Nausea² | 78.7% | 72.1% | 1.4 (1.1, 1.9) | 0.014 |
| Overall Phase (0-120 hours) | ||||
| Complete Response¹ | 68.4% | 57.8% | 1.6 (1.2, 2.0) | 0.0005 |
Data pooled from two Phase III HEC trials.[8] ¹Complete Response is defined as no emesis and no use of rescue medication. ²No Significant Nausea is defined as a maximum visual analog scale (VAS) score of <25 mm on a 0-100 mm scale.
Table 2: Efficacy of Rolapitant in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
| Endpoint | Rolapitant Arm (n=666) | Control Arm (n=666) | Odds Ratio (95% CI) | P-value |
| Delayed Phase (>24-120 hours) | ||||
| Complete Response¹ | 71.3% | 61.6% | 1.5 (1.2, 1.9) | <0.001 |
| No Emesis | 76.6% | 68.3% | 1.5 (1.2, 1.9) | <0.001 |
| No Significant Nausea² | 78.5% | 72.5% | 1.4 (1.1, 1.7) | 0.003 |
| Overall Phase (0-120 hours) | ||||
| Complete Response¹ | 68.6% | 57.8% | 1.6 (1.3, 2.0) | <0.001 |
Data from a Phase III MEC trial.[9][10] ¹Complete Response is defined as no emesis and no use of rescue medication. ²No Significant Nausea is defined as a maximum visual analog scale (VAS) score of <25 mm on a 0-100 mm scale.
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal Phase III clinical trials of Rolapitant.
Protocol 1: Assessment of Rolapitant Efficacy in Patients Receiving Highly Emetogenic Chemotherapy (HEC)
1. Study Design:
-
A multicenter, randomized, double-blind, active-controlled, parallel-group study.[11]
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Nausea or vomiting within 24 hours prior to chemotherapy.
-
Concomitant use of other antiemetic agents not specified in the protocol.
-
Known hypersensitivity to any of the study drugs.
-
Severe renal or hepatic impairment.[12]
-
3. Treatment Regimen:
-
Rolapitant Arm:
-
Oral Rolapitant 180 mg administered 1-2 hours before chemotherapy on Day 1.[2][4]
-
Oral dexamethasone 20 mg administered 30 minutes before chemotherapy on Day 1.[11]
-
A 5-HT3 receptor antagonist (e.g., granisetron (B54018) 10 µg/kg IV) administered 30 minutes before chemotherapy on Day 1.[11]
-
Oral dexamethasone 8 mg twice daily on Days 2-4.[11]
-
-
Control Arm:
4. Efficacy Assessment:
-
Primary Endpoint:
-
Secondary Endpoints:
-
CR in the acute phase (0-24 hours) and overall phase (0-120 hours).
-
Incidence of no emesis in the delayed and overall phases.
-
Incidence of no significant nausea (assessed using a 100-mm Visual Analog Scale [VAS]) in the delayed and overall phases.
-
Time to first emesis or use of rescue medication.
-
-
Patient-Reported Outcomes (PROs):
-
Patients will complete a daily diary to record emetic episodes, nausea severity (using VAS), and any use of rescue medication for 120 hours post-chemotherapy.
-
5. Statistical Analysis:
-
The proportion of patients achieving a CR in the delayed phase will be compared between the two arms using the Mantel-Haenszel chi-square test, stratified by sex.
-
Odds ratios and 95% confidence intervals will be calculated.
-
Time-to-event endpoints will be analyzed using Kaplan-Meier methods and compared using the log-rank test.
Protocol 2: Assessment of Rolapitant Efficacy in Patients Receiving Moderately Emetogenic Chemotherapy (MEC)
1. Study Design:
-
A multicenter, randomized, double-blind, active-controlled, parallel-group study.[9]
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Same as for the HEC protocol.
-
3. Treatment Regimen:
-
Rolapitant Arm:
-
Control Arm:
4. Efficacy Assessment:
-
Same as for the HEC protocol.
5. Statistical Analysis:
-
Same as for the HEC protocol.
Visualizations
Caption: CINV Signaling Pathway and Rolapitant's Mechanism of Action.
References
- 1. Rolapitant - Wikipedia [en.wikipedia.org]
- 2. FDA approves drug to prevent delayed CINV in adults | MDedge [mdedge.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of rolapitant for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 11. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Varubi (Rolapitant) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting [ahdbonline.com]
- 13. Varubi (Rolapitant) Approved for the Prevention of Delayed-Onset Chemotherapy-Induced Nausea and Vomiting [jhoponline.com]
- 14. drugs.com [drugs.com]
Application Notes and Protocols for Utilizing Rolapitant Hydrochloride in Combination with Other Antiemetics in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolapitant hydrochloride, a selective and long-acting neurokinin-1 (NK-1) receptor antagonist, is a crucial component in the management of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[1][2] Its mechanism of action involves blocking the binding of substance P to NK-1 receptors in the central and peripheral nervous systems, thereby inhibiting the emetic reflex.[2][3] Rolapitant's extended half-life of approximately 180 hours provides sustained protection against CINV.[3] In clinical practice and research, Rolapitant is most effective when used in a combination regimen with a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a corticosteroid, such as dexamethasone (B1670325).[4][5] This multi-targeted approach addresses the different pathways involved in the emetic response.[2]
These application notes provide detailed protocols and data for researchers investigating the use of this compound in combination with other antiemetics for both preclinical and clinical research.
Data Presentation
Table 1: Pharmacokinetic Parameters of Rolapitant and Commonly Combined Antiemetics
| Drug | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Apparent Oral Clearance (L/h) | Volume of Distribution (L) |
| Rolapitant | Oral | 180 mg | 968 | ~4 | 169-183 | 0.962 | 387 |
| Rolapitant (M19 Metabolite) | Oral (from 180 mg Rolapitant) | N/A | 183 | ~120 | 158 | 1.83 | N/A |
| Granisetron | Intravenous | 10 µg/kg | Varies | End of infusion | 4.1-6.3 | 37.0-49.9 | 186-264 |
| Dexamethasone | Oral | 20 mg | ~106 | ~1.5 | ~4 | 3.5 (ml/min/kg) | 1.0 (L/kg) |
Data compiled from multiple sources.[6][7][8][9] Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration.
Table 2: Efficacy of Rolapitant Combination Therapy in Clinical Trials for Delayed CINV (>24-120 hours)
| Chemotherapy Emetogenicity | Rolapitant Regimen | Control Regimen | Complete Response (Rolapitant Group) | Complete Response (Control Group) | Odds Ratio (95% CI) | p-value |
| Highly Emetogenic (HEC) - Trial 1 | Rolapitant + Granisetron + Dexamethasone | Placebo + Granisetron + Dexamethasone | 72.7% | 58.4% | 1.8 (1.3-2.5) | <0.001 |
| Highly Emetogenic (HEC) - Trial 2 | Rolapitant + Granisetron + Dexamethasone | Placebo + Granisetron + Dexamethasone | 70.1% | 61.9% | 1.4 (1.0-2.0) | 0.043 |
| Moderately Emetogenic (MEC) | Rolapitant + Granisetron + Dexamethasone | Placebo + Granisetron + Dexamethasone | 71.3% | 61.6% | 1.6 (1.2-2.0) | 0.0002 |
Complete Response is defined as no emetic episodes and no use of rescue medication.[10][11][12] Data is for the delayed phase of CINV.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chemotherapy-Induced Emesis and Multi-Antiemetic Intervention
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Adverse Events | Emory University | Atlanta GA [ctac.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics of Rolapitant in Patients With Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Rolapitant in Patients With Mild to Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of single high doses of dexamethasone in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utrgv.edu [utrgv.edu]
- 11. scilit.com [scilit.com]
- 12. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
In Vitro Assays to Determine Rolapitant Hydrochloride's Inhibition of CYP2D6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to characterize the inhibitory potential of Rolapitant Hydrochloride on the Cytochrome P450 2D6 (CYP2D6) enzyme. The provided protocols are based on established scientific literature and industry best practices for drug interaction studies.
Rolapitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] It is identified as a moderate, reversible inhibitor of CYP2D6.[4] Notably, the inhibitory effect of Rolapitant on CYP2D6 in vivo is persistent, lasting for at least 28 days after a single dose.[1][5] This prolonged effect underscores the importance of accurately characterizing its inhibitory potential during drug development.
Data Presentation: Quantitative Inhibition of CYP2D6 by Rolapitant
The following table summarizes the key quantitative parameters of Rolapitant's interaction with CYP2D6 as determined by in vitro studies.
| Parameter | Value (µM) | Substrate Used | Source |
| IC50 | 24 | Not Specified | [4] |
| Ki | 20 | Bufuralol | [4] |
| Ki | 34 | Dextromethorphan | [4] |
| Ks | 1.2 ± 0.4 | Not Specified | [4] |
| Kd | 6.2 | Not Specified | [4] |
Note: IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant. Ks is the spectral binding dissociation constant. Kd is the dissociation constant.
Experimental Protocols
Protocol 1: Direct Inhibition of CYP2D6 by this compound (IC50 Determination)
This protocol outlines the procedure for determining the IC50 value of this compound for CYP2D6 using human liver microsomes.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
CYP2D6 Substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Positive Control Inhibitor (e.g., Quinidine)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction
-
96-well microtiter plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the same solvent to achieve the desired final concentrations in the assay (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Prepare a stock solution of the CYP2D6 substrate (e.g., Dextromethorphan) in an appropriate solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the positive control inhibitor (e.g., Quinidine) in a similar manner to this compound.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound solution at various concentrations (or positive control, or vehicle control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate (at a concentration near its Km).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile (or other suitable quenching solution).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the CYP2D6 substrate (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 2: Time-Dependent Inhibition (TDI) of CYP2D6 by this compound
Given the prolonged in vivo inhibition, a time-dependent inhibition assay is crucial to investigate if Rolapitant or a metabolite is a mechanism-based inhibitor, although current in vitro data suggest reversible inhibition.[4]
1. Materials and Reagents:
-
Same as Protocol 1.
2. Experimental Procedure:
-
Pre-incubation:
-
In a 96-well plate, add the following:
-
Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes
-
This compound solution at various concentrations.
-
NADPH regenerating system.
-
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes) to allow for potential metabolism of Rolapitant and interaction with the enzyme. A parallel incubation without NADPH should also be performed to distinguish between time- and metabolism-dependent inhibition.
-
-
Definitive Incubation:
-
After the pre-incubation period, add the CYP2D6 substrate to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the remaining enzyme activity.
-
-
Reaction Termination, Sample Preparation, and Analysis:
-
Follow the same steps as in Protocol 1 for reaction termination, sample preparation, and LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the IC50 value from the pre-incubation experiment.
-
A significant shift (decrease) in the IC50 value compared to the direct inhibition assay (Protocol 1) would suggest time-dependent inhibition.
-
If TDI is observed, further experiments to determine the kinetic parameters KI (inactivation constant) and kinact (maximal rate of inactivation) should be conducted.
-
Visualizations
Caption: Workflow for determining the IC50 of Rolapitant on CYP2D6.
Caption: Proposed reversible inhibition of CYP2D6 by Rolapitant.
References
- 1. drugs.com [drugs.com]
- 2. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolapitant Is a Reversible Inhibitor of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Investigating the Long Half-Life of Rolapitant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for studying the exceptionally long pharmacokinetic half-life of Rolapitant Hydrochloride, a selective neurokinin-1 (NK-1) receptor antagonist. The protocols outlined below are designed to elucidate the mechanisms contributing to its prolonged duration of action, a key characteristic for its clinical efficacy in preventing delayed chemotherapy-induced nausea and vomiting (CINV).
Introduction
Rolapitant is a potent and selective antagonist of the human substance P/neurokinin-1 (NK-1) receptor.[1][2][3] Its primary mechanism of action involves blocking the binding of substance P at NK-1 receptors in the central and peripheral nervous system, which plays a crucial role in the emetic reflex, particularly in the delayed phase of CINV.[1][4][5] A distinguishing feature of Rolapitant is its remarkably long elimination half-life, ranging from 169 to 183 hours (approximately 7 days).[2][6] This extended half-life allows for a single oral dose to provide protection against both acute and delayed CINV for up to 120 hours post-chemotherapy.[1][4]
Understanding the factors contributing to this long half-life is critical for optimizing its therapeutic use and for the development of future long-acting pharmaceuticals. This document provides a comprehensive experimental design to investigate the pharmacokinetic and pharmacodynamic properties of Rolapitant.
Signaling Pathway and Mechanism of Action
Rolapitant exerts its antiemetic effect by competitively inhibiting the binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR).[5][7] This blockade prevents downstream signaling cascades that lead to the sensation of nausea and the act of vomiting.
References
- 1. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rolapitant - Wikipedia [en.wikipedia.org]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Rolapitant Hydrochloride Solubility for In Vitro Experiments
Welcome to the technical support center for Rolapitant (B1662417) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of Rolapitant Hydrochloride in your research.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder. Its aqueous solubility is highly dependent on pH, exhibiting higher solubility in acidic conditions (pH 2-4) and very low solubility at physiological pH (7.4), where it is less than 4 mcg/mL.[1][2] It is also soluble in various organic solvents.
Q2: In which organic solvents is this compound soluble?
A2: this compound has good solubility in several common organic solvents. This makes it feasible to prepare concentrated stock solutions for in vitro studies. See the table below for specific solubility data.
Q3: How should I prepare a stock solution of this compound for my in vitro experiments?
A3: To prepare a stock solution, it is recommended to use a high-purity organic solvent in which this compound is readily soluble, such as DMSO or DMF. For example, you can dissolve the compound in DMSO to create a high-concentration stock (e.g., 10-50 mM).[3] It is crucial to ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like Rolapitant. This "solvent shock" occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed strategies to mitigate this issue.
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 30 |
| Dimethylformamide (DMF) | 25 |
| Ethanol | 3 |
Data compiled from multiple sources.
Table 2: Aqueous Solubility at Different pH Values
| pH | Aqueous Solubility |
| 2-4 | Maximum solubility |
| 7.2 (in 1:2 DMF:PBS) | 0.33 mg/mL |
| 7.4 | < 0.004 mg/mL |
This table will be updated as more quantitative data across a wider pH range becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting a this compound stock solution for use in cell-based assays, such as cell viability or receptor binding assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Stepwise Dilution): To avoid precipitation, perform an intermediate dilution step.
-
Instead of adding the DMSO stock directly to your final culture volume, first dilute the stock solution in a smaller volume of pre-warmed serum-free medium or PBS. For example, add 2 µL of a 10 mM stock solution to 98 µL of serum-free medium to create a 200 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
-
Final Dilution: Add the desired volume of the intermediate solution to your final volume of pre-warmed complete cell culture medium to achieve the final working concentration.
-
Immediate Use: It is crucial to perform these dilutions immediately before adding the working solution to your cells to minimize the risk of precipitation.
Protocol 2: General Workflow for an In Vitro Solubility Assessment
This protocol outlines a general procedure to determine the kinetic solubility of this compound in a specific aqueous buffer.
Experimental Workflow for In Vitro Solubility Assessment
Caption: Workflow for determining the kinetic solubility of a compound in vitro.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon adding stock solution to aqueous medium | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | Stepwise Dilution: Perform an intermediate dilution in a small volume of serum-free medium or PBS before adding to the final culture volume.Slow Addition: Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.Lower Stock Concentration: Prepare a more dilute stock solution to reduce the magnitude of the solvent shift. |
| Precipitation observed after a period of incubation | Exceeding Solubility Limit at 37°C: The concentration of this compound may be too high for long-term stability in the aqueous environment, even at 37°C. | Lower Final Concentration: Reduce the final concentration of this compound in your assay.Use of Solubilizing Agents: Consider the use of solubilizing excipients such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This compound has good solubility in 40% HP-β-CD.[4] However, be sure to test for any effects of the excipient on your experimental system.Reduce Serum Concentration: If using a serum-containing medium, try reducing the serum percentage or using a serum-free medium if your cells can tolerate it, as serum proteins can sometimes interact with compounds and affect solubility.[3] |
| Inconsistent experimental results | Variable Compound Concentration: Precipitation may not be uniform across all wells or experiments, leading to variability in the actual concentration of the dissolved compound. | Visual Inspection: Before starting your assay readout, carefully inspect your culture plates under a microscope for any signs of precipitation.Centrifugation: Before adding the compound to your cells, you can briefly centrifuge the prepared working solution and use the supernatant. However, this will alter the final concentration, so consistency is key. |
Signaling Pathway
Rolapitant is a selective antagonist of the Neurokinin-1 (NK-1) receptor. The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a signaling cascade that is implicated in processes such as emesis and inflammation. Rolapitant blocks this interaction.
NK-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK-1 receptor and the inhibitory action of Rolapitant.
References
Technical Support Center: Optimizing Rolapitant Hydrochloride Dosage for Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rolapitant Hydrochloride in rodent models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose of this compound for antiemetic studies in rats?
Q2: What is the most common rodent model for studying chemotherapy-induced nausea and vomiting (CINV), and how is it assessed?
A2: Since rodents lack a vomiting reflex, the most common model to assess nausea and emesis-like behavior is the cisplatin-induced pica model.[2][3][4] Pica is the behavior of eating non-nutritive substances, such as kaolin (B608303) (a type of clay). An increase in kaolin consumption is correlated with the emetic potential of a substance.[2][3] This model allows for the evaluation of both acute (first 24 hours) and delayed (24-72 hours) phases of CINV.[2][5]
Q3: How should I prepare this compound for administration to rodents?
A3: this compound powder can be dissolved in distilled water to create a stock solution. For example, 10 mg of Rolapitant can be dissolved in 10 ml of distilled water to make a 1 mg/ml solution.[6] Subsequent serial dilutions can be made with distilled water to achieve the desired final concentrations for administration.[6] It is crucial to ensure the solution is homogenous before each administration.
Q4: What are the common routes of administration for Rolapitant in rodent studies?
A4: The most common routes of administration in preclinical studies are oral (PO) via gavage and intravenous (IV) injection. The choice of administration route will depend on the experimental design and the pharmacokinetic profile being investigated.
Q5: What are some common issues encountered during oral gavage in rats, and how can I troubleshoot them?
A5: Common issues include difficulty in restraining the animal, accidental administration into the trachea, and regurgitation of the administered substance.
-
Restraint: Proper restraint is crucial. Ensure the rat's head and neck are stabilized in a vertical alignment to create a straight path to the esophagus.[3] Using a V-hold or wrapping the rat in a towel can be effective.[7][8]
-
Tracheal Administration: To avoid this, measure the gavage needle from the tip of the rat's nose to the last rib to ensure it reaches the stomach without perforation.[3][9] Insert the needle gently into the side of the mouth and over the tongue. The rat should exhibit a swallowing reflex.[3][7] If the animal coughs or chokes, withdraw the needle immediately.[9]
-
Regurgitation: Administer the fluid slowly to prevent it from coming back up.[7] The maximum volume administered should not exceed 10 ml/kg of the animal's body weight.[7]
Q6: I'm having trouble with intravenous tail vein injections in rats. What are some troubleshooting tips?
A6: Successful tail vein injection requires practice and proper technique.
-
Vein Dilation: Warm the rat's tail using a heat lamp or warm water to dilate the veins, making them easier to visualize and access.[10]
-
Proper Restraint: Use an appropriate-sized restrainer to prevent movement without causing distress.[1][6]
-
Needle Insertion: Use a small gauge needle (25-27G for rats) with the bevel facing up.[11] Insert the needle parallel to the vein. If you see a "flash" of blood in the hub, you are likely in the vein.[11]
-
Injection: Inject the solution slowly and steadily. If you observe swelling or feel resistance, you are likely outside the vein (perivascular). Stop immediately, withdraw the needle, and re-attempt at a site more proximal (closer to the body) to the previous attempt.[1][2]
Quantitative Data Summary
| Parameter | Species | Value | Route of Administration | Source |
| Effective Dose (Acute Emesis) | Ferret | 0.1 mg/kg | IV/Oral | [1] |
| Effective Dose (Delayed Emesis) | Ferret | 1.0 mg/kg | IV/Oral | [1] |
| Cisplatin (B142131) Dose (Pica Induction) | Rat | 6 mg/kg | Intraperitoneal (i.p.) | [3][4] |
| Human Equivalent Dose (Oral) | Human | 180 mg (approx. 3 mg/kg) | Oral | [6] |
| Tmax (Oral) | Human | ~4 hours | Oral | [11] |
| Half-life | Human | 169-183 hours | Oral | [11][12] |
| Protein Binding | Human | 99.8% | - | [12] |
Experimental Protocols
Cisplatin-Induced Pica in Rats
Objective: To assess the antiemetic efficacy of this compound by measuring its effect on cisplatin-induced kaolin consumption in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Cisplatin
-
Kaolin pellets
-
Standard rat chow
-
Drinking water
-
Oral gavage needles (for PO administration) or syringes and needles (for IV administration)
-
Metabolic cages for individual housing and measurement of food/kaolin intake
Procedure:
-
Acclimatization (7 days): House rats individually in metabolic cages. Provide ad libitum access to standard chow, water, and kaolin pellets to allow them to adapt.
-
Baseline Measurement (3 days): For three consecutive days, measure and record the daily consumption of kaolin, chow, and water for each rat to establish a baseline.
-
Drug Administration: On the test day, administer the vehicle or varying doses of this compound via the desired route (e.g., oral gavage or intravenous injection) at a specified time before cisplatin administration (e.g., 1-2 hours).
-
Induction of Pica: Administer cisplatin at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.[2][3][4]
-
Data Collection:
-
Acute Phase (0-24 hours): Measure and record the amount of kaolin and food consumed by each rat.
-
Delayed Phase (24-72 hours): Continue to measure and record kaolin and food consumption at 24-hour intervals.
-
-
Data Analysis: Compare the kaolin consumption in the Rolapitant-treated groups to the vehicle-treated control group. A significant reduction in kaolin intake in the treated groups indicates an antiemetic effect.
Visualizations
Caption: Experimental workflow for optimizing Rolapitant dosage in a rodent pica model.
Caption: Simplified signaling pathway of the NK-1 receptor and the action of Rolapitant.
Caption: Troubleshooting decision tree for common administration issues in rodent models.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous Injection in the Rat (using the tail vein) [norecopa.no]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. reddit.com [reddit.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. reference.medscape.com [reference.medscape.com]
Troubleshooting unexpected side effects of Rolapitant Hydrochloride in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting unexpected side effects during preclinical animal studies involving Rolapitant (B1662417) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Rolapitant Hydrochloride and its primary mechanism of action?
A1: this compound is a highly selective, long-acting antagonist of the neurokinin-1 (NK-1) receptor.[1] Its primary mechanism of action involves blocking the binding of Substance P to the NK-1 receptor in the central nervous system, which plays a crucial role in the emetic reflex. This makes it effective in preventing chemotherapy-induced nausea and vomiting (CINV).[2][3]
Q2: What are the known side effects of Rolapitant in human clinical trials?
A2: In human trials, Rolapitant is generally well-tolerated. The most commonly reported side effects include decreased appetite, neutropenia, dizziness, and hiccups.[4] Other reported adverse events, though not significantly different from control groups, include constipation, headache, and fatigue.[3][5][6]
Q3: Are there any known unexpected or severe side effects from animal studies?
A3: A study on developing chick embryos suggested that high doses of Rolapitant may have teratogenic effects, leading to morphological and skeletal abnormalities.[7] These included dose-dependent increases in mortality, reduced weight and crown-rump length, yolk sac retraction, hematoma, scanty feathers, and poor ossification of the skeleton.[1][7]
Q4: How is Rolapitant metabolized, and are there potential drug-drug interactions?
A4: Rolapitant is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] It is also a moderate inhibitor of CYP2D6, breast cancer resistance protein (BCRP), and P-glycoprotein (P-gp).[1][3] Therefore, co-administration with strong inducers or inhibitors of CYP3A4 or substrates of CYP2D6 may lead to significant drug-drug interactions, potentially altering the safety and efficacy profile of Rolapitant or the co-administered drug.[2][3]
Troubleshooting Guide for Unexpected Side Effects
This guide addresses potential unexpected side effects that may be observed in animal studies with this compound.
Issue 1: Neurobehavioral Abnormalities (e.g., sedation, ataxia, altered gait)
-
Possible Cause: High CNS penetrance of Rolapitant and its long half-life (approximately 180 hours) could lead to exaggerated pharmacodynamic effects, especially at higher doses.[1]
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-ranging study to determine the minimum effective dose and the maximum tolerated dose in your specific animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of Rolapitant with the observed behavioral changes.
-
Behavioral Monitoring: Implement a standardized functional observational battery to systematically assess and quantify any neurobehavioral changes.
-
Issue 2: Hepatotoxicity (Elevated Liver Enzymes)
-
Possible Cause: Although not a common clinical finding, Rolapitant is metabolized by the liver, and high concentrations could potentially lead to liver stress.[1][3] Drug-drug interactions with other hepatically cleared compounds could also be a contributing factor.
-
Troubleshooting Steps:
-
Liver Function Monitoring: Collect blood samples at baseline and at multiple time points post-administration to monitor liver enzymes (ALT, AST, ALP) and bilirubin.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissue to identify any cellular damage.
-
Drug Interaction Review: Carefully review all co-administered compounds to identify any potential for drug-drug interactions at the hepatic level.
-
Issue 3: Developmental and Reproductive Toxicity
-
Possible Cause: As suggested by the chick embryo study, Rolapitant at high doses may have teratogenic potential.[7]
-
Troubleshooting Steps:
-
Embryo-Fetal Development Studies: If the research involves pregnant animals, conduct dedicated developmental toxicity studies according to regulatory guidelines.
-
Skeletal and Visceral Examination: Perform detailed skeletal and visceral examinations of fetuses to identify any potential malformations.
-
Dose Selection: Use doses that are clinically relevant and avoid excessively high doses that may not be translatable to human exposure.
-
Summary of Potential Side Effects and Monitoring Parameters
| Side Effect Category | Potential Observation in Animals | Recommended Monitoring Parameters |
| General | Decreased appetite, weight loss, lethargy | Daily clinical observations, body weight, food and water consumption |
| Neurological | Sedation, ataxia, tremors, changes in behavior | Functional observational battery, motor activity assessment |
| Hepatic | Elevated liver enzymes (ALT, AST) | Serum biochemistry, liver histopathology |
| Hematological | Neutropenia, anemia, leukopenia[5] | Complete blood count (CBC) with differential |
| Developmental | Increased resorptions, fetal malformations, reduced fetal weight | Reproductive performance, teratological assessments (skeletal and visceral) |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (Low, Mid, and High doses)
-
-
Administration: Single oral gavage.
-
Observations:
-
Monitor for clinical signs of toxicity continuously for the first 4 hours, then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
-
Endpoint: At day 14, euthanize animals and perform a gross necropsy. Collect major organs for histopathological examination if any macroscopic abnormalities are observed.
Protocol 2: General Toxicology and Safety Pharmacology
-
Animal Model: Beagle dogs.
-
Groups:
-
Vehicle control
-
This compound (Low, Mid, and High doses)
-
-
Administration: Daily oral administration for 28 days.
-
Assessments:
-
Daily: Clinical observations.
-
Weekly: Body weight, food consumption, ophthalmology, electrocardiography (ECG).
-
Pre-dose and at termination: Hematology, clinical chemistry, urinalysis.
-
-
Endpoint: At the end of the 28-day treatment period, conduct a full necropsy and histopathological examination of all major organs.
Visualizations
Rolapitant Signaling Pathway
References
- 1. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rolapitant Hydrochloride and CYP3A4 Inducer Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo interaction between Rolapitant Hydrochloride and inducers of Cytochrome P450 3A4 (CYP3A4).
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between this compound and CYP3A4 inducers?
Rolapitant is primarily metabolized by the CYP3A4 enzyme.[1][2] Co-administration with strong CYP3A4 inducers, such as rifampin, can significantly increase the metabolic clearance of Rolapitant. This leads to a substantial reduction in its plasma concentration and systemic exposure, which may decrease its efficacy as an antiemetic.[1][3][4] It is important to note that Rolapitant itself is not an inhibitor or an inducer of CYP3A4.[5][6][7]
Q2: Which substances are potent CYP3A4 inducers to be aware of when working with Rolapitant?
Strong inducers of CYP3A4 that can significantly impact Rolapitant plasma concentrations include, but are not limited to:
The concomitant use of Rolapitant with strong CYP3A4 inducers should be avoided in clinical settings.[1][3][4]
Q3: Is it possible to adjust the dose of Rolapitant to compensate for the effect of a CYP3A4 inducer?
Currently, there are no established guidelines or data to support a specific dose adjustment for Rolapitant when co-administered with a CYP3A4 inducer.[3][8] The significant reduction in Rolapitant exposure caused by strong inducers makes it challenging to achieve therapeutic concentrations even with increased doses, and the official recommendation is to avoid this combination.[3][4]
Q4: Are there alternative antiemetic agents to Rolapitant for patients who require treatment with CYP3A4 inducers?
Yes, other neurokinin-1 (NK1) receptor antagonists are available, such as aprepitant (B1667566) and netupitant (B1678218).[9] However, these alternatives also have interactions with the CYP3A4 system. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4, while netupitant is a substrate and inhibitor. Therefore, a careful evaluation of potential drug-drug interactions is necessary when considering these alternatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments involving the co-administration of this compound and CYP3A4 inducers.
| Problem | Potential Cause | Recommended Action |
| Sub-therapeutic plasma concentrations of Rolapitant observed despite standard dosing. | Co-administration of a known or suspected CYP3A4 inducer. | 1. Confirm the co-administered drug is a CYP3A4 inducer. 2. If possible, discontinue the inducer and allow for a washout period (at least 5 half-lives of the inducer) before re-administering Rolapitant. 3. If the inducer cannot be discontinued, consider using an alternative antiemetic that is not a CYP3A4 substrate. |
| High variability in Rolapitant pharmacokinetic (PK) data across study subjects. | 1. Genetic polymorphism in CYP3A4 or PXR. 2. Intermittent or undocumented use of CYP3A4 inducers (e.g., herbal supplements like St. John's Wort). | 1. Genotype subjects for relevant CYP3A4 and PXR polymorphisms. 2. Thoroughly screen subjects for the use of all medications and supplements. 3. Ensure strict adherence to the protocol and control for confounding factors. |
| Unexpectedly low efficacy of Rolapitant in preventing emesis. | Significant reduction in Rolapitant exposure due to CYP3A4 induction. | 1. Measure Rolapitant plasma concentrations to confirm sub-therapeutic levels. 2. If induction is confirmed, follow the recommendations for sub-therapeutic concentrations. 3. Re-evaluate the experimental design to avoid the co-administration of strong inducers. |
Data Summary: Impact of CYP3A4 Inducers on Rolapitant Pharmacokinetics
The following table summarizes the quantitative impact of the strong CYP3A4 inducer, rifampin, on the pharmacokinetics of Rolapitant.
| Pharmacokinetic Parameter | Rolapitant Alone | Rolapitant + Rifampin | % Change | Reference |
| AUC₀-∞ (ng·h/mL) | Data not specified in source | Data not specified in source | ↓ 87% | [2] |
| Cmax (ng/mL) | Data not specified in source | Data not specified in source | ↓ 33% | [2] |
| Half-life (t½) (hours) | 176 | 41 | ↓ 76.7% | [10] |
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
Experimental Protocols
In Vivo Assessment of CYP3A4 Induction on Rolapitant Pharmacokinetics
Objective: To determine the effect of a CYP3A4 inducer on the pharmacokinetic profile of Rolapitant in a preclinical animal model (e.g., humanized PXR/CYP3A4 mice).
Methodology:
-
Animal Model: Utilize humanized PXR/CYP3A4 mice to better predict human-relevant drug interactions.
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign animals to two groups:
-
Control Group: Receives vehicle for the duration of the induction period.
-
Inducer Group: Receives the CYP3A4 inducer (e.g., rifampin, 10 mg/kg, oral gavage) daily for a pre-determined induction period (e.g., 4-7 days).
-
-
Rolapitant Administration: On the day following the induction period, administer a single oral dose of this compound to all animals.
-
Blood Sampling: Collect serial blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours) post-Rolapitant administration.
-
Plasma Analysis: Process blood samples to obtain plasma and analyze for Rolapitant and its major active metabolite, M19, concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t½, clearance) for both groups using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and inducer groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.
In Vitro Assessment of CYP3A4 Induction Potential
Objective: To evaluate the potential of a test compound to induce CYP3A4 expression and activity in a human-relevant in vitro system.
Methodology:
-
Cell Culture: Use cryopreserved primary human hepatocytes cultured in a sandwich configuration.
-
Treatment: Treat hepatocytes with various concentrations of the test compound, a positive control (e.g., rifampin), and a vehicle control for 48-72 hours.
-
mRNA Analysis (Gene Expression):
-
Isolate total RNA from the treated hepatocytes.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP3A4.
-
Normalize the data to a housekeeping gene (e.g., GAPDH).
-
-
Enzyme Activity Analysis:
-
Incubate the treated hepatocytes with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).
-
Measure the formation of the corresponding metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 mRNA and activity relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for the induction response.
-
Visualizations
Caption: Signaling pathway of PXR-mediated CYP3A4 induction and its impact on Rolapitant metabolism.
Caption: Workflow for in vivo assessment of CYP3A4 induction on Rolapitant pharmacokinetics.
Caption: Logical flow for troubleshooting sub-therapeutic Rolapitant concentrations.
References
- 1. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Interactions of Rolapitant With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Varubi (rolapitant) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. ovid.com [ovid.com]
- 6. Rolapitant Reduces Chemotherapy-Induced Nausea and Vomiting in Patients Receiving Moderately and Highly Emetogenic Chemotherapy - The ASCO Post [ascopost.com]
- 7. Rolapitant in the Treatment of Nausea and Vomiting Associated With Chemotherapy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 9. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Addressing Rolapitant Hydrochloride's moderate inhibition of CYP2D6 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the moderate inhibition of Cytochrome P450 2D6 (CYP2D6) by rolapitant (B1662417) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the nature of rolapitant hydrochloride's inhibition of CYP2D6?
Rolapitant is a moderate, reversible, and mixed-type inhibitor of the CYP2D6 enzyme.[1] In vitro studies have determined an IC50 value of approximately 24 µM for CYP2D6 activity.[1] It is not a mechanism-based inactivator, meaning it does not permanently disable the enzyme.[1] However, due to its long half-life of about 180 hours, the inhibitory effect of a single dose can persist for an extended period, lasting at least 28 days.[2]
Q2: What are the clinical implications of rolapitant's inhibition of CYP2D6?
The moderate inhibition of CYP2D6 by rolapitant can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme. This is particularly concerning for CYP2D6 substrates with a narrow therapeutic index, such as thioridazine (B1682328) and pimozide, where increased exposure can lead to serious adverse events like QT prolongation. Therefore, co-administration with such drugs is contraindicated. For other CYP2D6 substrates, monitoring for adverse reactions and potential dose adjustments may be necessary.
Q3: How significant is the in vivo effect of rolapitant on a CYP2D6 substrate?
Clinical studies have demonstrated a significant impact. In a study with the sensitive CYP2D6 substrate dextromethorphan (B48470), a single 180 mg oral dose of rolapitant increased the maximum plasma concentration (Cmax) and the area under the curve (AUC) of dextromethorphan by approximately 3-fold. This effect was observed to persist for at least 22 days after rolapitant administration.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters from a clinical drug-drug interaction study between rolapitant and the CYP2D6 probe substrate, dextromethorphan.
| Parameter | Dextromethorphan Alone (Day 1) | Dextromethorphan + Rolapitant (Day 8) | Dextromethorphan Alone (Day 22) |
| Cmax (ng/mL) | ~2.7 | ~8.1 | ~6.2 |
| AUC (ng*h/mL) | ~23 | ~76 | ~53 |
| Fold Increase in Cmax | - | ~3.0 | ~2.3 |
| Fold Increase in AUC | - | ~3.3 | ~2.3 |
Data adapted from clinical trial information.
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay: A Detailed Methodology
This protocol outlines a standard procedure to determine the IC50 of rolapitant for CYP2D6 inhibition using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
CYP2D6 probe substrate (e.g., dextromethorphan or bufuralol)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., quinidine)
-
Acetonitrile or other suitable organic solvent
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP2D6 probe substrate in an appropriate solvent.
-
Prepare a stock solution of the positive control inhibitor.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A series of rolapitant concentrations (typically 7-8 concentrations to generate a dose-response curve) or the positive control.
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow rolapitant to interact with the microsomes.
-
Initiate the reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite of the CYP2D6 probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2D6 activity for each rolapitant concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-inhibition data to a suitable model (e.g., a four-parameter logistic equation).
-
Clinical Drug-Drug Interaction Study: A Detailed Protocol
This protocol provides a detailed framework for a clinical study to assess the effect of rolapitant on the pharmacokinetics of a CYP2D6 substrate, such as dextromethorphan.
Study Design:
-
An open-label, single-sequence, two-period study in healthy adult volunteers.
Subject Population:
-
Healthy male and female subjects, aged 18-55 years.
-
Subjects should be genotyped as CYP2D6 extensive metabolizers.
-
Exclusion criteria should include known allergies to the study drugs, significant medical history, and use of any medications that could interfere with the study.
Study Periods:
-
Period 1 (Baseline): Subjects receive a single oral dose of the CYP2D6 probe substrate (e.g., 30 mg dextromethorphan).
-
Washout Period: A suitable washout period for the probe substrate (e.g., 7 days).
-
Period 2 (Treatment): Subjects receive a single oral dose of 180 mg this compound, followed by a single oral dose of the CYP2D6 probe substrate.
Pharmacokinetic Sampling:
-
Serial blood samples should be collected at predose and at multiple time points post-dose in each period (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
To assess the long-lasting effect of rolapitant, additional single-dose administrations of the probe substrate with subsequent pharmacokinetic sampling can be performed at later time points (e.g., Day 8, Day 15, Day 22, and Day 29).
Bioanalytical Method:
-
Plasma concentrations of the probe substrate and its major metabolite will be measured using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters will be calculated for the probe substrate in each period: Cmax, AUC, tmax, and half-life.
-
The geometric mean ratios and 90% confidence intervals for Cmax and AUC will be calculated to compare the treatment period to the baseline period.
Safety Monitoring:
-
Adverse events will be monitored and recorded throughout the study.
-
Vital signs and clinical laboratory tests will be performed at screening and at the end of the study.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results | Inconsistent pipetting, temperature fluctuations, or variability in microsome activity. | Ensure accurate and consistent pipetting. Use a calibrated incubator with stable temperature control. Use a single batch of human liver microsomes for all experiments if possible. |
| Low signal or no inhibition | Incorrect substrate or inhibitor concentrations, inactive enzyme, or issues with the detection method. | Verify the concentrations of all stock solutions. Test the activity of the microsomes with a known substrate and inhibitor. Optimize the LC-MS/MS method for sensitivity and specificity. |
| IC50 value appears to shift between experiments | Differences in pre-incubation time, solvent effects, or non-specific binding. | Standardize the pre-incubation time for all assays. Ensure the final solvent concentration is low and consistent across all wells. Consider using a lower protein concentration to minimize non-specific binding. |
Clinical Study Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-subject variability in pharmacokinetics | Differences in subject genetics (CYP2D6 metabolizer status), compliance, or diet. | Screen subjects for their CYP2D6 genotype to ensure a homogenous study population (e.g., extensive metabolizers). Emphasize the importance of compliance with the study protocol. Standardize meals and fluid intake around dosing times. |
| Unexpected adverse events | Drug-drug interaction is greater than anticipated, or subject has an underlying sensitivity. | Have a clear plan for monitoring and managing adverse events. Ensure the study is conducted in a facility with appropriate medical support. Review inclusion/exclusion criteria to minimize risks. |
| Difficulty in characterizing the terminal elimination phase | Insufficient duration of blood sampling. | The blood sampling schedule should extend for at least three to five half-lives of the analyte to accurately capture the elimination phase. |
Visualizations
Caption: Logical relationship of Rolapitant's inhibition of CYP2D6.
Caption: Workflow for an in vitro CYP2D6 inhibition assay.
Caption: Workflow for a clinical drug-drug interaction study.
References
Best practices for long-term storage of Rolapitant Hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Rolapitant Hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research purposes, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1] The choice of solvent may depend on the specific requirements of your experiment. For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C for up to 1 year or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. The solid powder form of this compound is stable for at least 4 years when stored at -20°C.[1]
Q3: What are the signs of degradation in a this compound stock solution?
A3: Visual signs of degradation can include discoloration (the solid is a white to off-white powder), precipitation, or the appearance of particulate matter in the solution.[2] Chemical degradation, which may not be visible, can be detected by analytical methods such as HPLC, which would show a decrease in the main peak area of Rolapitant and the appearance of new peaks corresponding to degradation products.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies on research stock solutions are not extensively published, studies on the injectable emulsion formulation involved storage under fluorescent light, suggesting some level of stability.[3][4][5] However, as a general best practice for long-term storage, it is advisable to protect solutions from light by using amber vials or by wrapping the container in foil.
Q5: How does pH affect the solubility and stability of this compound?
A5: The solubility of this compound in aqueous solutions is pH-dependent, with maximum solubility observed at a pH of 2-4.[2] It is sparingly soluble in aqueous buffers at physiological pH (7.2-7.4). While the effect of pH on the long-term stability of stock solutions in organic solvents is not well-documented, significant deviations from neutral pH in aqueous solutions could potentially promote hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage. | - The concentration of the stock solution may be too high for the storage temperature. - The solvent may have partially evaporated, increasing the concentration. - The solution may have been stored at an inappropriate temperature. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may indicate degradation. Prepare a fresh stock solution. 3. Ensure storage vials are properly sealed to prevent solvent evaporation. 4. Verify the storage temperature is within the recommended range (-20°C or -80°C). |
| Inconsistent experimental results using the stock solution. | - The stock solution may have degraded over time. - Incomplete dissolution of the solid compound when preparing the stock solution. - Repeated freeze-thaw cycles may have affected the compound's stability. | 1. Prepare a fresh stock solution from the solid compound. 2. Assess the stability of the existing stock solution using HPLC (see Experimental Protocols). 3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 4. Ensure complete dissolution by sonication when preparing the stock solution. |
| Discoloration of the stock solution. | - This may be a sign of chemical degradation. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Consider storing the solution under an inert gas (e.g., argon or nitrogen) to minimize oxidation, although specific data on Rolapitant's susceptibility to oxidation is limited. |
Data Presentation
Table 1: Solubility and Recommended Long-Term Storage of this compound
| Parameter | Details | Reference |
| Chemical Name | (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride monohydrate | [6] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | ||
| DMSO | ~16 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1] |
| DMF | ~25 mg/mL | [1] |
| Aqueous Buffer (pH 7.2) | Sparingly soluble (~0.33 mg/mL in a 1:2 solution of DMF:PBS) | [1] |
| Aqueous Solution | Maximum solubility at pH 2-4 | [2] |
| Storage of Solid | -20°C for ≥ 4 years | [1] |
| Storage of Stock Solutions | ||
| -20°C | Up to 1 year | |
| -80°C | Up to 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass: The molecular weight of this compound monohydrate is 554.95 g/mol . To prepare a 10 mM solution, you will need 5.55 mg of the compound per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a suitable weighing vessel.
-
Dissolution: Transfer the weighed powder to a sterile vial. Add the required volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Stock Solution Stability by HPLC
Objective: To determine the stability of a this compound stock solution over time by monitoring the peak area of the parent compound.
Materials and Equipment:
-
This compound stock solution (to be tested)
-
Freshly prepared this compound standard solution of known concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Initial Analysis (Time 0):
-
Dilute an aliquot of the stock solution to be tested and a freshly prepared standard solution to a suitable concentration within the linear range of the instrument (e.g., 10 µg/mL).
-
Filter the diluted solutions through a 0.45 µm syringe filter.
-
Inject the standard solution multiple times to ensure system suitability (RSD of peak area < 2%).
-
Inject the test solution and record the peak area of the Rolapitant peak. This is your Time 0 reference.
-
-
Long-Term Stability Testing:
-
Store the stock solution under the desired conditions (e.g., -20°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), remove an aliquot of the stock solution.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a diluted sample and analyze by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of Rolapitant in the stored sample to the peak area at Time 0.
-
A significant decrease in the peak area (e.g., >10%) and the appearance of new peaks may indicate degradation.
-
Calculate the percentage of the remaining Rolapitant at each time point.
-
Mandatory Visualizations
Caption: Workflow for Preparation and Storage of Rolapitant Stock Solution.
Caption: Simplified NK1 Receptor Signaling Pathway and Rolapitant's Mechanism.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rolapitant - Wikipedia [en.wikipedia.org]
- 3. Compatibility and Stability of VARUBI (Rolapitant) Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride Injection and Dexamethasone Sodium Phosphate Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compatibility and Stability of Rolapitant Injectable Emulsion Admixed with Intravenous Palonosetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compatibility and Stability of VARUBI (Rolapitant) Injectable Emulsion Admixed with Intravenous Granisetron Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Techniques to enhance the bioavailability of Rolapitant Hydrochloride in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rolapitant Hydrochloride in preclinical settings. Given that this compound exhibits high oral bioavailability (approaching 100%), this guide focuses on troubleshooting experimental issues that may misleadingly suggest poor bioavailability, such as formulation challenges, analytical errors, or protocol deviations.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical species?
A1: this compound has demonstrated excellent oral bioavailability, which is approximately 100% in humans.[1] While direct comparative bioavailability data across all common preclinical species is not extensively published in a single source, its high permeability and good absorption characteristics suggest that high bioavailability is also expected in most mammalian preclinical models. Any significant deviation from this in experimental results likely points towards issues with the experimental setup rather than the inherent properties of the compound.
Q2: What are the key physicochemical properties of this compound to consider during formulation?
A2: this compound is a white to off-white crystalline powder. Its aqueous solubility is pH-dependent, with maximum solubility observed at a pH of 2-4.[2] It is important to consider this when preparing oral dosing formulations to ensure the drug is fully dissolved prior to administration.
Q3: Are there any known drug-drug interactions I should be aware of in my preclinical studies?
A3: Yes, Rolapitant is metabolized primarily by CYP3A4.[2][3] While it does not induce or inhibit CYP3A4, co-administration with strong CYP3A4 inducers (like rifampin) can significantly decrease its plasma concentrations and potentially its efficacy.[4][5] Rolapitant is also a moderate inhibitor of CYP2D6 and an inhibitor of the transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2][4] If your study involves co-administration of other compounds, it is crucial to consider their potential as substrates or inducers/inhibitors of these enzymes and transporters to avoid misinterpretation of pharmacokinetic data.
Q4: Does food intake affect the absorption of Rolapitant?
A4: In clinical studies, administration of Rolapitant with a high-fat meal did not significantly impact its absorption.[6][7] Therefore, the presence of food in preclinical models is not expected to be a major variable affecting its bioavailability.
Troubleshooting Guides
Issue 1: Lower than expected plasma concentrations of Rolapitant after oral administration.
Q: We performed an oral gavage study in rats and the measured plasma concentrations of Rolapitant are significantly lower than anticipated. What could be the cause?
A: This is a common issue that can stem from several factors unrelated to the intrinsic bioavailability of Rolapitant. Consider the following troubleshooting steps:
-
Formulation/Dosing Vehicle:
-
Was the drug fully dissolved? Rolapitant's solubility is pH-dependent.[2] If your dosing vehicle has a neutral or alkaline pH, the drug may not have been fully solubilized, leading to an under-dosing of the active compound. Ensure your vehicle's pH is in the optimal range (pH 2-4) or that you are using appropriate solubilizing excipients.
-
Did the drug precipitate out of the solution? Check the stability of your formulation over the duration of your dosing procedure. Precipitation can occur if the solution is not stable.
-
Is the dosing vehicle appropriate? While simple aqueous vehicles can be used if the pH is controlled, co-solvents or other specialized vehicles may be necessary to ensure solubility and stability.
-
-
Dosing Technique:
-
Was the gavage performed correctly? Improper gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach. Ensure that personnel are properly trained.
-
Was the dosing volume accurate? Calibrate all pipettes and syringes used for dosing.
-
-
Sample Collection and Handling:
-
Was the blood sampling schedule appropriate? The peak plasma concentration (Tmax) of Rolapitant is reached at approximately 4 hours post-dose.[6][8] If your sampling time points are too early or too late, you may miss the peak concentration.
-
Are your samples stable? Investigate the stability of Rolapitant in plasma at the storage temperature. Improper handling or storage could lead to degradation.
-
-
Analytical Method:
-
Is your analytical method validated? Ensure your HPLC or LC-MS/MS method is properly validated for linearity, accuracy, precision, and sensitivity in the matrix you are using (e.g., rat plasma).
-
Are there any analytical artifacts? In-column degradation or interactions with metal components of the HPLC system can sometimes lead to artificially low measurements of the parent drug.[9][10]
-
Issue 2: High variability in plasma concentrations between animals.
Q: We are observing high inter-animal variability in the pharmacokinetic data. What are the potential sources of this variability?
A: High variability can obscure the true pharmacokinetic profile of a compound. Here are some areas to investigate:
-
Inconsistent Dosing:
-
Formulation homogeneity: If you are using a suspension, ensure it is uniformly mixed before each dose is drawn.
-
Dosing accuracy: As mentioned previously, ensure accurate and consistent dosing for each animal.
-
-
Animal-specific Factors:
-
Health status: Ensure all animals are healthy and of a consistent age and weight. Underlying health issues can affect drug absorption and metabolism.
-
Stress levels: High stress can alter gastrointestinal motility and blood flow, potentially impacting drug absorption.
-
-
Metabolic Differences:
-
CYP enzyme expression: While less common for causing wide variability within an inbred strain, differences in the expression or activity of metabolizing enzymes like CYP3A4 could contribute to some variability.
-
-
Excipient Effects:
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Rolapitant in Healthy Human Subjects
| Parameter | Value | Reference |
| Bioavailability | ~100% | [1] |
| Tmax (time to peak plasma concentration) | ~4 hours | [6] |
| T1/2 (elimination half-life) | ~7 days (169-183 hours) | [2] |
| Protein Binding | >99% | [5] |
| Apparent Volume of Distribution (Vd/F) | 387 L (in cancer patients) | [14] |
Table 2: Example RP-HPLC Method Parameters for Rolapitant Analysis
| Parameter | Specification | Reference |
| Column | X TERRA (4.6x150mm) 5µ | [15] |
| Mobile Phase | Acetonitrile (B52724):Phosphate Buffer (pH 3) (60:40 v/v) | [15] |
| Flow Rate | 1 mL/min | [15] |
| Detection Wavelength | 225 nm | [15] |
| Linearity Range | 20 µg/mL - 100 µg/mL | [15] |
| Limit of Detection (LOD) | 0.36 µg/mL | [15] |
| Limit of Quantification (LOQ) | 1.10 µg/mL | [15] |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Formulation for Preclinical Studies
-
Objective: To prepare a 10 mg/mL solution of this compound for oral gavage in rats.
-
Materials:
-
This compound powder
-
Distilled water
-
0.1 N Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add approximately 70% of the final volume of distilled water.
-
While stirring, slowly add 0.1 N HCl dropwise to adjust the pH to between 2.0 and 3.0.
-
Continue stirring until all the powder is completely dissolved.
-
Once dissolved, add distilled water to the final volume.
-
Verify the final pH and adjust if necessary.
-
Visually inspect the solution for any undissolved particles before use.
-
Protocol 2: Quantification of Rolapitant in Rat Plasma using RP-HPLC
-
Objective: To determine the concentration of Rolapitant in plasma samples obtained from a preclinical study.
-
Materials:
-
Rat plasma samples
-
Acetonitrile
-
Internal standard solution
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Protein Precipitation:
-
To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
Analyze the sample using the parameters outlined in Table 2.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of Rolapitant in blank plasma.
-
Determine the concentration of Rolapitant in the unknown samples by comparing the peak area ratio of Rolapitant to the internal standard against the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for a preclinical oral pharmacokinetic study of this compound.
Caption: A logical flow for troubleshooting unexpectedly low plasma concentrations of Rolapitant.
References
- 1. drugs.com [drugs.com]
- 2. Rolapitant - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact Of Excipient Variability On Drug Product Processing And Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. ijpbs.com [ijpbs.com]
Technical Support Center: Managing Rolapitant Hydrochloride-Induced Neutropenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia observed in animal models during non-clinical studies of rolapitant (B1662417) hydrochloride.
Understanding Rolapitant and Neutropenia
Rolapitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] By blocking the NK-1 receptor, rolapitant inhibits the action of Substance P, a neuropeptide involved in the emetic reflex. While generally well-tolerated, neutropenia has been reported as a potential adverse event in clinical trials, although the incidence of severe neutropenia was not significantly different from control groups.[3][4][5] The mechanism for rolapitant-induced neutropenia is not fully elucidated but may be related to the role of the Substance P/NK-1 receptor system in inflammation and hematopoiesis.
Frequently Asked Questions (FAQs)
Q1: Is neutropenia an expected finding in animal studies with rolapitant?
A1: While clinical data in humans shows a low incidence of neutropenia, specific preclinical toxicology data on rolapitant-induced neutropenia in animal models is limited in publicly available literature. However, given the clinical findings, monitoring for hematological changes, including neutropenia, is a critical component of non-clinical safety studies.
Q2: What is the potential mechanism for rolapitant-induced neutropenia?
A2: The precise mechanism is not fully understood. Rolapitant targets the Substance P/NK-1 receptor system. Substance P is known to have pro-inflammatory effects and can influence the function of neutrophils.[6] By antagonizing the NK-1 receptor, rolapitant may modulate neutrophil production or survival. Other NK-1 receptor antagonists have shown effects on hematopoietic cells, suggesting a potential class effect.[7]
Q3: At what dose levels of rolapitant have adverse effects been observed in animals?
A3: A juvenile rat toxicity study with oral rolapitant administration noted adverse effects on sexual development and fertility at doses of 22.5 and 45 mg/kg/day.[8] While this study did not focus on neutropenia, it provides some insight into dose levels at which systemic effects can occur. Researchers should establish a dose-response relationship for neutropenia in their specific animal model.
Q4: How frequently should I monitor neutrophil counts in my animal studies?
A4: The frequency of monitoring depends on the study design and the animal model. For initial safety assessments, it is recommended to collect blood samples for a complete blood count (CBC) with differential at baseline (pre-dose), at the time of expected maximum plasma concentration (Tmax), and at several time points post-administration (e.g., 24, 48, and 72 hours). For longer-term studies, weekly monitoring is a common practice.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Neutropenia (e.g., 25-50% decrease from baseline) | Dose-dependent effect of rolapitant. | 1. Continue Monitoring: Increase the frequency of blood sampling to daily or every other day to track the progression. 2. Consider Dose Reduction: If neutropenia persists or worsens, consider reducing the dose of rolapitant in subsequent cohorts. 3. Evaluate Animal Well-being: Closely monitor animals for any clinical signs of illness. |
| Severe Neutropenia (e.g., >75% decrease from baseline or Absolute Neutrophil Count <1000 cells/µL) | High dose of rolapitant leading to significant myelosuppression. | 1. Immediate Veterinary Consultation: Seek immediate veterinary advice. 2. Supportive Care: Provide supportive care, which may include prophylactic broad-spectrum antibiotics to prevent secondary infections. 3. Consider G-CSF Administration: For profound neutropenia, administration of Granulocyte Colony-Stimulating Factor (G-CSF) may be warranted to stimulate neutrophil production. 4. Dose Interruption/Reduction: Discontinue or significantly reduce the rolapitant dose in the affected animals and subsequent cohorts. |
| No Change in Neutrophil Counts, But Other Signs of Toxicity Observed | Rolapitant may be causing other adverse effects. | 1. Comprehensive Clinical Pathology: Perform a full clinical pathology panel (hematology and serum chemistry) to assess for other organ toxicities. 2. Histopathology: Conduct histopathological examination of relevant tissues at the end of the study. |
Data Presentation
Table 1: Clinical Incidence of Grade 3-4 Neutropenia with Rolapitant in Human Trials
| Study Population | Rolapitant Group | Control Group | Reference |
| Moderately Emetogenic Chemotherapy | 5% | 3% | [5] |
| Highly Emetogenic Chemotherapy (HEC-1) | 3% | 5% | [9] |
| Highly Emetogenic Chemotherapy (HEC-2) | 6% | 5% | [9] |
Note: This data is from human clinical trials where patients were also receiving chemotherapy, a known cause of neutropenia. This table is for informational purposes and may not be directly predictive of findings in healthy animal models.
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in Rodent Models
Objective: To monitor for potential rolapitant-induced neutropenia in rats or mice.
Materials:
-
Rolapitant hydrochloride
-
Vehicle for administration
-
Appropriate size sterile syringes and needles
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthetic (if required for blood collection)
-
Calibrated automated hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the start of the study.
-
Baseline Blood Collection: Collect a baseline blood sample (approximately 50-100 µL from a rat, 20-30 µL from a mouse) via a suitable route (e.g., tail vein, saphenous vein) for a complete blood count (CBC) with differential.
-
Rolapitant Administration: Administer this compound at the desired dose and route.
-
Post-Dose Blood Collection: Collect blood samples at predetermined time points post-dose (e.g., 4, 24, 48, and 72 hours). The exact timing may be adjusted based on the pharmacokinetic profile of rolapitant in the specific species.
-
Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer to determine the absolute neutrophil count (ANC) and other hematological parameters.
-
Data Analysis: Compare the post-dose ANC values to the baseline values for each animal and between dose groups.
Protocol 2: Management of Severe Neutropenia with G-CSF in a Mouse Model
Objective: To ameliorate severe drug-induced neutropenia in mice using recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF).
Materials:
-
Recombinant murine G-CSF (e.g., Filgrastim)
-
Sterile, pyrogen-free saline for injection
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Induction of Neutropenia: Following the observation of severe neutropenia (ANC < 500 cells/µL) induced by rolapitant administration.
-
G-CSF Reconstitution: Reconstitute the lyophilized G-CSF in sterile saline according to the manufacturer's instructions.
-
G-CSF Dosing: A typical dose for G-CSF in mice is 5-10 µg/kg, administered subcutaneously once or twice daily.[10] The exact dose and frequency may need to be optimized for the specific model and severity of neutropenia.
-
Administration: Administer the calculated dose of G-CSF subcutaneously.
-
Monitoring: Continue to monitor the ANC daily to assess the response to treatment.
-
Duration of Treatment: Continue G-CSF administration until the ANC recovers to a safe level (e.g., > 1,500 cells/µL).
Visualizations
Caption: Proposed signaling pathway for rolapitant-induced neutropenia.
Caption: Experimental workflow for managing rolapitant-induced neutropenia.
References
- 1. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding infusion-related reactions (IRRs) with intravenous Rolapitant (B1662417).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of infusion-related reactions with intravenous Rolapitant?
A1: Post-marketing reports and institutional observations have indicated a higher rate of serious hypersensitivity reactions, including anaphylaxis and anaphylactic shock, with intravenous Rolapitant than was initially reported in pre-approval studies.[1][2] While the phase 1 bioequivalence study reported an incidence of 2.8%, some institutional experiences have noted rates as high as 8.7%.[1][2]
Q2: What are the common signs and symptoms of an infusion-related reaction to intravenous Rolapitant?
A2: Infusion-related reactions to intravenous Rolapitant typically occur during or shortly after the infusion, often within the first few minutes.[3][4] Symptoms can range from mild to severe and may include:
-
Sensation of warmth
-
Abdominal pain
-
Dizziness
-
Paresthesia (tingling or numbness)[5]
-
Flushing
-
Rash or hives
-
Chest tightness or back pain
-
Dyspnea (difficulty breathing) or wheezing
-
Hypotension (low blood pressure)[6]
Q3: What is the primary suspect in the formulation of intravenous Rolapitant for causing these reactions?
A3: The intravenous emulsion of Rolapitant contains soybean oil.[3] This excipient is a known allergen, and patients with pre-existing allergies to legumes or related allergens may be at an increased risk of developing a hypersensitivity reaction.[3][7][8]
Q4: Are there any immediate mitigation strategies if an infusion reaction is suspected?
A4: Yes, immediate action is crucial. The standard procedure is to:
-
Assess the patient's airway, breathing, and circulation.
-
Administer appropriate medical management, which may include epinephrine (B1671497), antihistamines (H1 and H2 blockers), and corticosteroids.[9][10][11]
-
Provide supportive care such as oxygen and intravenous fluids as needed.[11]
-
The patient should be permanently discontinued (B1498344) from receiving intravenous Rolapitant.[9]
Q5: What proactive steps can be taken to prevent infusion-related reactions?
A5: Proactive risk mitigation is key. Recommended strategies include:
-
Patient Screening: Thoroughly screen patients for a history of allergies, particularly to soybean oil, soy, and other legumes.[3][4]
-
Premedication: While not guaranteed to prevent all reactions, premedication with corticosteroids (e.g., dexamethasone) and antihistamines (e.g., diphenhydramine) 30-60 minutes prior to infusion is a common strategy to reduce the incidence and severity of IRRs.[6][11]
-
Observation: Closely monitor the patient during and immediately following the infusion, especially during the first 15 minutes.[6]
-
Rate of Infusion: A slower initial infusion rate with gradual escalation as tolerated can sometimes mitigate the risk of severe reactions.
Section 2: Troubleshooting Guide
This guide provides a structured approach to investigating and managing infusion-related reactions during experimental use of intravenous Rolapitant.
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Reaction (e.g., flushing, rash, pruritus, mild hypotension) | - Non-IgE mediated mast cell activation- Complement activation | 1. Immediately stop the infusion.2. Administer antihistamines (H1 and H2 blockers).3. Consider administering corticosteroids.4. After resolution of symptoms, a cautious re-challenge at a slower rate may be considered on a case-by-case basis with appropriate premedication, though permanent discontinuation is the safest approach.[6] |
| Severe Reaction (e.g., anaphylaxis, severe hypotension, bronchospasm, angioedema) | - Anaphylactic reaction (potentially IgE-mediated to soybean oil proteins)- Severe complement activation-related pseudoallergy (CARPA) | 1. Immediately stop the infusion and do not restart.2. Administer epinephrine intramuscularly.3. Administer antihistamines and corticosteroids intravenously.4. Provide cardiorespiratory support.5. Permanently discontinue the use of intravenous Rolapitant for the subject.[9] |
| Reaction in a patient with known soy allergy | - IgE-mediated hypersensitivity to soy proteins in the emulsion | 1. Follow the protocol for a severe reaction.2. Intravenous Rolapitant is contraindicated in these patients.[3] |
Section 3: Quantitative Data Summary
The following tables summarize the reported incidence of infusion-related reactions.
Table 1: Incidence of Infusion-Related Reactions with Intravenous Rolapitant
| Study/Report | Patient Population | Incidence Rate of IRRs | Citation |
| Phase 1 Bioequivalence Study | Healthy Subjects | 2.6% - 2.8% | [1][2][5] |
| Academic Medical Center Report | Cancer Patients | 8.7% | [1][2] |
Table 2: General Incidence of Infusion-Related Reactions with Other Intravenous Antiemetics and Chemotherapies (for context)
| Drug Class/Agent | Incidence of IRRs (All Grades) | Incidence of Severe IRRs (Grade 3-4) | Notes | Citation |
| Fosaprepitant (B1673561) | Strong signal for infusion-related hypersensitivity reaction | Not specified | Higher ROR than aprepitant (B1667566) in FAERS database | [12] |
| Aprepitant | Strong signal for infusion-related hypersensitivity reaction | Not specified | Lower ROR than fosaprepitant in FAERS database | [12] |
| Paclitaxel (Cremophor-based) | ~10% (with premedication) | ~2% (with premedication) | Premedication significantly reduces incidence. | [6] |
| Monoclonal Antibodies (e.g., Rituximab) | Up to 77% on first infusion | ~10% on first infusion | Incidence decreases with subsequent infusions. | [13] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay (CRA)
This assay is used to assess the potential of a test article to induce a pro-inflammatory cytokine response from human immune cells.[5]
Materials:
-
Test article (intravenous Rolapitant formulation)
-
Positive control (e.g., anti-CD3/anti-CD28 antibodies)
-
Negative control (vehicle/placebo)
-
Human peripheral blood mononuclear cells (PBMCs) or fresh whole blood from healthy donors
-
Complete RPMI-1640 medium
-
96-well tissue culture plates (flat-bottom for solid-phase, round-bottom for liquid-phase)
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
Cytokine detection kit (e.g., ELISA or multiplex bead array for TNF-α, IFN-γ, IL-6, IL-2, IL-8, IL-10)[4][5]
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs to 1-2 x 10⁶ cells/mL and plate 200 µL per well in a 96-well plate.
-
Treatment: Add the test article, positive control, and negative control at various concentrations to the wells.
-
Incubation: Incubate the plate for 24 to 48 hours in a humidified CO₂ incubator.[4]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure cytokine levels in the supernatant using a validated assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in the test article-treated wells to the negative and positive controls. A significant increase in pro-inflammatory cytokines suggests a potential risk for infusion reactions.
Protocol 2: Mast Cell Activation Test (MCAT)
This assay evaluates the degranulation of mast cells in response to the test article, which is a key event in many hypersensitivity reactions.[1][14]
Materials:
-
Test article (intravenous Rolapitant formulation)
-
Positive control (e.g., anti-IgE antibody or compound 48/80)
-
Negative control (buffer)
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
Patient serum (for passive sensitization)
-
Buffer (e.g., Tyrode's buffer)
-
Flow cytometer
-
Fluorescently labeled antibodies against mast cell activation markers (e.g., CD63, CD107a)
-
β-hexosaminidase release assay kit
Procedure:
-
Cell Culture/Isolation: Culture the mast cell line or isolate primary mast cells.
-
(Optional) Passive Sensitization: Incubate mast cells with serum from a patient with a suspected allergy overnight.[14]
-
Stimulation: Wash the cells and resuspend in buffer. Add the test article, positive control, and negative control at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Analysis of Degranulation:
-
Flow Cytometry: Stain cells with fluorescent antibodies against activation markers and analyze using a flow cytometer. An increase in the expression of markers like CD63 indicates degranulation.[14]
-
Mediator Release Assay: Centrifuge the cell suspension and measure the release of mediators like β-hexosaminidase or histamine (B1213489) in the supernatant.
-
-
Data Analysis: Compare the percentage of activated mast cells or the amount of mediator release in the test article-treated samples to the controls.
Protocol 3: In Vitro Complement Activation-Related Pseudoallergy (CARPA) Assay
This assay assesses the potential of a test article to activate the complement system, a possible mechanism for non-IgE-mediated infusion reactions.[3][8]
Materials:
-
Test article (intravenous Rolapitant formulation)
-
Positive control (e.g., Zymosan A)
-
Negative control (saline)
-
Normal human serum from a pool of healthy donors
-
EDTA-GVB buffer
-
ELISA kit for detecting complement activation products (e.g., sC5b-9, C3a, C5a)
Procedure:
-
Serum Incubation: Incubate the test article, positive control, and negative control with normal human serum at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding an excess of EDTA-containing buffer.
-
Quantification of Complement Products: Measure the levels of complement activation markers (e.g., sC5b-9) in the serum samples using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: A significant increase in complement activation products in the test article-treated serum compared to the negative control indicates the potential to induce CARPA. A 5- to 10-fold rise in sC5b-9 may be predictive of a clinical reaction.[3]
Section 5: Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways involved in infusion-related reactions to intravenous Rolapitant and a general workflow for their investigation.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Infusion reactions following administration of intravenous rolapitant at an academic medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. transcrip-group.com [transcrip-group.com]
- 4. DSpace [helda.helsinki.fi]
- 5. benchchem.com [benchchem.com]
- 6. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal amphotericin B and complement activation-related pseudoallergy (CARPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Approves Rolapitant for Prevention of Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 11. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Safety assessment of neurokinin-1 receptor antagonist: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 13. Infusion Reactions Associated with the Medical Application of Monoclonal Antibodies: The Role of Complement Activation and Possibility of Inhibition by Factor H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
Validation & Comparative
A Preclinical Showdown: Rolapitant Hydrochloride vs. Aprepitant in the Fight Against Chemotherapy-Induced Nausea and Vomiting
For researchers and drug development professionals, the quest for more effective antiemetic agents is a continuous journey. This guide provides a comparative analysis of two prominent neurokinin-1 (NK1) receptor antagonists, Rolapitant (B1662417) Hydrochloride and Aprepitant, focusing on their preclinical efficacy in established models of chemotherapy-induced nausea and vomiting (CINV). By presenting available experimental data, detailed methodologies, and visualizing key pathways, this document aims to offer a valuable resource for understanding the preclinical profiles of these two agents.
At a Glance: Key Preclinical Characteristics
Table 1: Comparative Pharmacodynamics and Efficacy in Preclinical CINV Models
| Parameter | Rolapitant Hydrochloride | Aprepitant |
| Mechanism of Action | Highly selective, long-acting neurokinin-1 (NK1) receptor antagonist | Selective neurokinin-1 (NK1) receptor antagonist |
| Binding Affinity (Human NK1 Receptor) | Kᵢ = 0.66 nM[1] | IC₅₀ = 0.1 nM |
| Efficacy in Ferret Cisplatin-Induced Emesis Model (Acute Phase) | Effective at 0.1 mg/kg | Effective at 1 mg/kg, p.o.[2] |
| Efficacy in Ferret Cisplatin-Induced Emesis Model (Delayed Phase) | Effective at 1 mg/kg | Antagonized emesis over a 72-hour period at 1 mg/kg, p.o.[2] |
| Half-life (Clinical Data) | Approximately 169-183 hours[1] | Approximately 9-13 hours[1] |
Disclaimer: The efficacy data presented is derived from separate preclinical studies and not from a direct head-to-head comparison. Variations in experimental protocols between studies should be considered when interpreting these results.
Delving into the Mechanism: The NK1 Receptor Pathway
Both Rolapitant and Aprepitant exert their antiemetic effects by blocking the binding of Substance P, a neuropeptide, to the NK1 receptor. This interaction is a key component of the emetic reflex, particularly in the delayed phase of CINV. Chemotherapy agents like cisplatin (B142131) trigger the release of Substance P in both the gastrointestinal tract and the brainstem, which then activates NK1 receptors to induce nausea and vomiting.
Experimental Corner: The Ferret Model of Cisplatin-Induced Emesis
The ferret is considered a gold-standard preclinical model for CINV research due to its well-developed emetic reflex, which is similar to that of humans. The following provides a general experimental protocol for inducing and evaluating CINV in this model.
Experimental Protocol:
-
Animal Model: Male or female ferrets are commonly used. They are typically housed individually and allowed to acclimate to the laboratory conditions.
-
Induction of Emesis: Cisplatin is administered intraperitoneally (i.p.) at a dose ranging from 5 to 10 mg/kg. The lower dose (5 mg/kg) is often used to model both acute and delayed emesis, while the higher dose (10 mg/kg) is primarily for acute emesis studies.
-
Drug Administration: Rolapitant, Aprepitant, or a vehicle control is administered orally (p.o.) or via another appropriate route at a specified time before the cisplatin challenge.
-
Observation Period: The animals are observed for emetic episodes (retching and vomiting) for a defined period. For acute CINV, this is typically the first 24 hours post-cisplatin. For delayed CINV, the observation period is extended, often up to 72 hours.
-
Data Collection: The primary endpoints measured are the number of retches and vomits, and the latency to the first emetic episode. Some studies may also employ telemetry to monitor physiological parameters.
-
Statistical Analysis: The efficacy of the antiemetic agent is determined by comparing the emetic response in the drug-treated group to the vehicle-treated control group using appropriate statistical tests.
Concluding Remarks
References
A Head-to-Head In Vitro Comparison of Rolapitant and Other Neurokinin-1 Receptor Antagonists
A detailed guide for researchers, scientists, and drug development professionals on the in vitro pharmacological profiles of Rolapitant (B1662417) and its key competitors, Aprepitant (B1667566) and Netupitant (B1678218). This guide provides a comprehensive analysis of their binding affinities, functional antagonism, and selectivity, supported by experimental data and detailed protocols.
The neurokinin-1 (NK-1) receptor, the preferred receptor for the pro-inflammatory and nociceptive neuropeptide Substance P, is a well-established target for the prevention of chemotherapy-induced nausea and vomiting (CINV). This guide offers a direct in vitro comparison of Rolapitant, a highly selective and long-acting NK-1 receptor antagonist, with other approved antagonists in its class, namely Aprepitant and Netupitant. Understanding the nuances of their in vitro pharmacological properties is crucial for the development of next-generation antiemetics and for guiding preclinical research.
Comparative Analysis of In Vitro Pharmacological Properties
The in vitro efficacy of NK-1 receptor antagonists is primarily determined by their binding affinity for the receptor, their potency in functionally blocking the receptor's activation by Substance P, and their selectivity for the NK-1 receptor over other related receptors.
Receptor Binding Affinity
Receptor binding affinity, typically expressed as the inhibition constant (Kᵢ), is a measure of how tightly a drug binds to its target receptor. A lower Kᵢ value indicates a higher binding affinity. In vitro studies consistently demonstrate that Rolapitant, Aprepitant, and Netupitant all exhibit high, sub-nanomolar affinity for the human NK-1 receptor.
| Antagonist | Kᵢ (nM) for human NK-1 Receptor | Test System |
| Rolapitant | 0.66[1] | Recombinant cells |
| Aprepitant | 0.12[2] | Human NK-1 receptors |
| Netupitant | 1.0[2] | Recombinant cells |
Table 1: Comparative Receptor Binding Affinities of NK-1 Receptor Antagonists.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the biological response triggered by an agonist, in this case, Substance P. A common in vitro method is the calcium mobilization assay, which measures the inhibition of Substance P-induced intracellular calcium flux in cells expressing the NK-1 receptor. The potency of this inhibition is often expressed as the half-maximal inhibitory concentration (IC₅₀).
While direct side-by-side IC₅₀ comparisons in the same study are limited, available data indicates that all three antagonists are potent functional inhibitors of the NK-1 receptor. For instance, in CHO cells expressing the human NK-1 receptor, Netupitant was shown to concentration-dependently antagonize the stimulatory effects of Substance P, demonstrating insurmountable antagonism with a pK(B) of 8.87.[3] Similarly, both Aprepitant and Netupitant have been shown to elicit similar potent antagonist effects in various in vitro functional assays.[3] Rolapitant has also been characterized as a potent, selective, and competitive antagonist of the NK-1 receptor in functional assays.[4]
Selectivity Profile
High selectivity for the NK-1 receptor over other tachykinin receptors (NK-2 and NK-3) is a critical attribute for minimizing off-target effects. In vitro studies have demonstrated that Rolapitant exhibits a high degree of selectivity.[1]
| Antagonist | Selectivity for NK-1 vs. NK-2/NK-3 |
| Rolapitant | >1000-fold[1] |
| Aprepitant | High selectivity demonstrated in various studies. |
| Netupitant | High selectivity demonstrated in various studies. |
Table 2: Selectivity Profile of NK-1 Receptor Antagonists.
In Vitro Metabolism and Off-Target Profile
The in vitro metabolic profile and potential for off-target interactions, particularly with cytochrome P450 (CYP) enzymes, are crucial for predicting drug-drug interactions.
-
Rolapitant: Primarily metabolized by CYP3A4 to its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant).[5] Unlike other NK-1 receptor antagonists, Rolapitant is not an inhibitor or inducer of CYP3A4 in vitro.[6] However, it is a moderate inhibitor of CYP2D6.[4][7]
-
Aprepitant: A substrate, weak-to-moderate inhibitor, and an inducer of CYP3A4.[8] Its prodrug, fosaprepitant (B1673561), is rapidly converted to aprepitant in vitro by preparations of human liver, kidney, lung, and ileum.[9]
-
Netupitant: A substrate and moderate inhibitor of CYP3A4.[10] Its prodrug, fosnetupitant, is rapidly and completely hydrolyzed to netupitant in vitro by phosphatases and esterases.[11]
| Antagonist | Primary Metabolizing Enzyme | Effect on CYP3A4 (in vitro) | Other Notable Off-Target Interactions (in vitro) |
| Rolapitant | CYP3A4[5] | No inhibition or induction[6] | Moderate inhibitor of CYP2D6[4][7] |
| Aprepitant | CYP3A4[8] | Substrate, weak-to-moderate inhibitor, and inducer[8] | |
| Netupitant | CYP3A4[10] | Substrate and moderate inhibitor[10] |
Table 3: In Vitro Metabolic and Off-Target Profile of NK-1 Receptor Antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize NK-1 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound for the NK-1 receptor.
Objective: To measure the ability of Rolapitant and other NK-1 receptor antagonists to displace a radiolabeled ligand from the human NK-1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-Substance P or other suitable high-affinity radiolabeled NK-1 receptor ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compounds: Rolapitant, Aprepitant, Netupitant at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound or control.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the Substance P-induced increase in intracellular calcium, a key downstream signaling event of NK-1 receptor activation.
Objective: To determine the functional potency (IC₅₀) of Rolapitant and other NK-1 receptor antagonists in blocking Substance P-mediated signaling.
Materials:
-
A cell line stably co-expressing the human NK-1 receptor and a G-protein that couples to the calcium pathway (e.g., CHO-K1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Substance P (agonist).
-
Test Compounds: Rolapitant, Aprepitant, Netupitant at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the Substance P-induced response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC₅₀ value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: NK-1 Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflows.
References
- 1. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
Rolapitant Hydrochloride: A Comparative Analysis of NK-1 Receptor Selectivity
A deep dive into the binding affinity and functional selectivity of Rolapitant (B1662417) Hydrochloride, benchmarked against other neurokinin-1 (NK-1) receptor antagonists. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
Rolapitant Hydrochloride stands as a potent and highly selective antagonist for the neurokinin-1 (NK-1) receptor, a key player in the emetic reflex. Its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) is intrinsically linked to its specific interaction with this receptor. This guide offers a comparative analysis of Rolapitant's selectivity profile against other approved NK-1 receptor antagonists, namely Aprepitant and Netupitant, substantiated by binding affinity data and functional assay results.
Comparative Binding Affinity of NK-1 Receptor Antagonists
The cornerstone of a drug's selectivity is its binding affinity for its intended target relative to other potential targets. In the case of NK-1 receptor antagonists, a high affinity for the NK-1 receptor and significantly lower affinity for other neurokinin receptors (NK-2 and NK-3) are critical for minimizing off-target effects.
| Compound | NK-1 Receptor (Ki, nM) | NK-2 Receptor (IC50, nM) | NK-3 Receptor (IC50, nM) | Selectivity (NK-1 vs NK-2/NK-3) |
| Rolapitant | 0.66[1] | >1000-fold vs NK-1[2] | >1000-fold vs NK-1[2] | Highly Selective |
| Aprepitant | 0.12[3] | 4500[4] | 300[4] | High |
| Netupitant | 1.0[3] | Inactive[5] | Inactive[5] | Highly Selective |
Table 1: Comparative Binding Affinities of NK-1 Receptor Antagonists. This table summarizes the binding affinities (Ki or IC50 values) of Rolapitant, Aprepitant, and Netupitant for the human NK-1, NK-2, and NK-3 receptors. Lower values indicate higher affinity.
Off-Target Selectivity Profile
A comprehensive understanding of a drug's selectivity extends beyond its primary target family to a broader range of receptors, ion channels, and enzymes. While a complete quantitative off-target panel for Rolapitant is not publicly available, existing data indicate a favorable profile with no significant affinity for a wide battery of other receptors and transporters[4][6]. However, interactions with key drug-metabolizing enzymes and transporters are noted.
| Target | Rolapitant | Aprepitant | Netupitant |
| CYP3A4 | Substrate; Not an inhibitor or inducer[7] | Substrate, moderate inhibitor, and inducer | Substrate and moderate inhibitor[8] |
| CYP2D6 | Moderate inhibitor[4] | No significant inhibition | No significant inhibition |
| BCRP | Inhibitor[4] | Not a significant inhibitor | Not a significant inhibitor |
| P-gp | Inhibitor[4] | Substrate and weak inhibitor | Not a significant inhibitor |
Table 2: Comparative Off-Target Profile of NK-1 Receptor Antagonists. This table highlights the interactions of Rolapitant, Aprepitant, and Netupitant with key drug-metabolizing enzymes and transporters.
Experimental Protocols
The validation of a drug's selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for the key assays used to determine the binding affinity and functional selectivity of NK-1 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK-1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK-1 receptor.
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Non-labeled competitor (for non-specific binding): High concentration of unlabeled Substance P.
-
Test compounds (e.g., Rolapitant, Aprepitant, Netupitant) at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled Substance P.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the functional consequence of NK-1 receptor activation, which is an increase in intracellular calcium concentration. Antagonists will inhibit this agonist-induced calcium influx.
Objective: To determine the potency of a test compound in antagonizing agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells).
-
NK-1 receptor agonist (e.g., Substance P).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (e.g., Rolapitant, Aprepitant, Netupitant) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Workflow:
Figure 2: Workflow for a calcium mobilization functional assay.
Procedure:
-
Cell Preparation: Plate the NK-1 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of an NK-1 receptor agonist (e.g., Substance P) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the test compound is determined by its ability to reduce the agonist-induced fluorescence signal. The IC50 value for antagonism is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular events. Rolapitant, as a competitive antagonist, blocks this pathway at its inception.
Figure 3: Simplified NK-1 receptor signaling pathway and the point of antagonism by Rolapitant.
References
- 1. Rolapitant - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Rolapitant and Netupitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of two neurokinin-1 (NK-1) receptor antagonists: Rolapitant and Netupitant (B1678218). Both agents are pivotal in the prevention of chemotherapy-induced nausea and vomiting (CINV), and understanding their distinct pharmacokinetic characteristics is crucial for optimizing clinical use and informing future drug development. This analysis is supported by experimental data from various clinical and pharmacological studies.
Executive Summary
Rolapitant and Netupitant are both highly selective antagonists of the NK-1 receptor, a key component in the emetic pathway.[1][2] By blocking the action of substance P at this receptor, they effectively mitigate both acute and delayed CINV.[1] While their mechanism of action is similar, their pharmacokinetic profiles exhibit significant differences, particularly in their elimination half-life, which has direct implications for their dosing schedules and potential for drug-drug interactions. Rolapitant is characterized by an exceptionally long half-life, whereas Netupitant, while still long-acting, has a comparatively shorter half-life.[3][4]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Rolapitant and Netupitant, derived from single-dose studies in adult subjects.
| Pharmacokinetic Parameter | Rolapitant | Netupitant |
| Half-life (t½) | ~180 hours[3][4] | ~90 hours[4] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours[5] | ~5 hours[6] |
| Peak Plasma Concentration (Cmax) | 968 ng/mL (180 mg oral dose) | 698 ± 217 ng/mL (300 mg oral dose)[7] |
| Area Under the Curve (AUC) | Dose-proportional increase | 22,000 ± 4410 h·ng/mL (300 mg oral dose)[7] |
| Protein Binding | >99.8% | >99.5% |
| Metabolism | Primarily by CYP3A4 to an active metabolite (M19)[8] | Primarily by CYP3A4 to active metabolites (M1, M2, M3)[4] |
| Elimination | Primarily hepatic/biliary | Primarily hepatic/biliary |
| CYP3A4 Interaction | Not an inhibitor or inducer | Moderate inhibitor[4] |
Mechanism of Action: NK-1 Receptor Antagonism
Both Rolapitant and Netupitant exert their antiemetic effects by competitively binding to and blocking the NK-1 receptor in the central nervous system.[1] This prevents the binding of substance P, a neuropeptide released in response to chemotherapy, which would otherwise trigger the vomiting reflex. The high affinity of both drugs for the NK-1 receptor contributes to their potent and prolonged antiemetic activity.
Figure 1: Signaling pathway of NK-1 receptor antagonism by Rolapitant and Netupitant.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through Phase 1 clinical trials involving healthy volunteers or cancer patients. A generalized workflow for such a study is outlined below.
Bioanalytical Method for Quantification
The quantification of Rolapitant and Netupitant in plasma samples is crucial for pharmacokinetic analysis. Validated bioanalytical methods, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are employed for this purpose.[9][10][11]
A Generalized RP-HPLC Method:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 column. A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, is used to separate the drug from other components.
-
Detection: A UV detector is commonly used to detect and quantify the drug as it elutes from the column. The concentration is determined by comparing the peak area of the drug in the sample to a standard curve.
Figure 2: Generalized workflow for a pharmacokinetic study.
Discussion
The most striking difference in the pharmacokinetic profiles of Rolapitant and Netupitant is the significantly longer half-life of Rolapitant (~180 hours) compared to Netupitant (~90 hours).[3][4] This extended half-life of Rolapitant allows for a single dose to provide sustained NK-1 receptor blockade over the entire 5-day risk period for delayed CINV.
Another key differentiator is their interaction with the CYP3A4 enzyme. While both are metabolized by CYP3A4, Netupitant is a moderate inhibitor of this enzyme, whereas Rolapitant is not.[4] This means that Netupitant has a higher potential for drug-drug interactions with other medications that are also metabolized by CYP3A4. This is a critical consideration for patients who are often on multiple medications.
The Tmax for both drugs is comparable, indicating a similar time to reach peak plasma concentrations after oral administration.[5][6] Both drugs are also highly protein-bound.
Conclusion
Both Rolapitant and Netupitant are effective NK-1 receptor antagonists for the prevention of CINV. The choice between these agents may be influenced by their differing pharmacokinetic profiles. The very long half-life of Rolapitant offers the convenience of single-dose administration with prolonged efficacy. The fact that Rolapitant does not inhibit or induce CYP3A4 may offer an advantage in patients receiving concomitant medications metabolized by this pathway. In contrast, Netupitant, while also long-acting, has a shorter half-life and is a moderate inhibitor of CYP3A4, which necessitates careful consideration of potential drug-drug interactions. Further head-to-head clinical trials would be beneficial to directly compare their clinical efficacy and safety profiles in various patient populations.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. A phase 1 pharmacokinetic study of oral NEPA, the fixed combination of netupitant and palonosetron, in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Rolapitant in Patients With Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects of Neurokinin-1 (NK-1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of four prominent Neurokinin-1 (NK-1) receptor antagonists: aprepitant, its intravenous prodrug fosaprepitant, rolapitant, and the veterinary drug maropitant. By examining their interactions with non-target receptors and enzymes, this document aims to provide a valuable resource for researchers in drug development and pharmacology. The information presented is supported by experimental data from preclinical and clinical studies.
Executive Summary
NK-1 receptor antagonists are a class of drugs that exert their therapeutic effects by blocking the binding of substance P to the NK-1 receptor, a key mechanism in the emetic reflex. While highly effective, these antagonists exhibit distinct pharmacological profiles that can lead to off-target effects and drug-drug interactions.
Aprepitant and its prodrug fosaprepitant are known moderate inhibitors of the cytochrome P450 enzyme CYP3A4. This interaction is a primary source of their off-target effects, leading to clinically significant drug interactions. Fosaprepitant, being an intravenous formulation, is also associated with a risk of hypersensitivity and infusion-site reactions, which have been linked to the polysorbate 80 excipient in its formulation.[1]
Rolapitant distinguishes itself by not inducing or inhibiting CYP3A4, thereby reducing the risk of certain drug-drug interactions.[2][3] However, it is a moderate inhibitor of another important metabolic enzyme, CYP2D6, which can affect the metabolism of other drugs.[2][4]
Maropitant , primarily used in veterinary medicine, is known to be metabolized by CYP2D15 and CYP3A12 enzymes in dogs.[5][6] While comprehensive off-target screening data in direct comparison to human-approved agents is limited, its high plasma protein binding and observed side effects in animals suggest a potential for off-target activity.[1][5]
Data Presentation: Quantitative Comparison of Off-Target Effects
The following tables summarize key quantitative data regarding the pharmacological and off-target effects of the four NK-1 antagonists.
Table 1: Comparative Pharmacokinetics and On-Target Affinity
| Parameter | Aprepitant | Fosaprepitant | Rolapitant | Maropitant |
| Route of Administration | Oral | Intravenous | Oral | Oral, Subcutaneous, Intravenous |
| Half-life | 9-13 hours[2] | 9-13 hours (as aprepitant)[2] | ~180 hours[2] | 6-8 hours (SQ in dogs)[5] |
| Plasma Protein Binding | >95%[7] | >95% (as aprepitant) | High | >99%[2] |
| NK-1 Receptor Binding Affinity (Ki) | 0.12 nM[5] | Not directly applicable (prodrug) | 0.66 nmol/L[2] | High affinity (specific Ki not widely reported)[8] |
Table 2: Comparative Off-Target Effects and Drug Interactions
| Off-Target Effect | Aprepitant | Fosaprepitant | Rolapitant | Maropitant |
| CYP3A4 Interaction | Moderate Inhibitor[9] | Moderate Inhibitor (as aprepitant)[6] | No inhibition or induction[2][3] | Metabolized by CYP3A12 (in dogs)[5] |
| CYP2D6 Interaction | Minor | Minor (as aprepitant) | Moderate Inhibitor[2][4] | Metabolized by CYP2D15 (in dogs)[5] |
| Hypersensitivity/Infusion-Site Reactions | Not applicable | Yes (associated with polysorbate 80)[1][10] | Not applicable | Injection site pain (subcutaneous)[5] |
| Other Notable Interactions/Side Effects | Potential for drug interactions with CYP3A4 substrates.[9] | Similar to aprepitant, plus infusion-related reactions.[11] | Potential for drug interactions with CYP2D6, BCRP, and P-glycoprotein substrates.[2][4] | Potential interactions with other highly protein-bound drugs. Rare reports of facial swelling, incoordination, and convulsions in animals.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are outlines of key experimental protocols cited in the comparison.
Receptor Binding Assays
Objective: To determine the binding affinity of a compound to a specific receptor (on-target) and a panel of other receptors (off-target).
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines overexpressing the target receptor (e.g., NK-1) or other receptors of interest are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., aprepitant, rolapitant) are added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically through filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Objective: To assess the functional consequences of a compound's interaction with a receptor, such as agonism or antagonism.
Methodology: Calcium Mobilization Assay
-
Cell Culture: Cells expressing the target G-protein coupled receptor (GPCR), such as the NK-1 receptor, are cultured in microplates. These cells are often engineered to express a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells and incubated for a specific period.
-
Agonist Stimulation: A known agonist of the receptor (e.g., Substance P for the NK-1 receptor) is added to stimulate the cells.
-
Signal Detection: Activation of the Gq-coupled NK-1 receptor leads to an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence intensity by a specialized plate reader.
-
Data Analysis: The ability of the antagonist to block the agonist-induced calcium signal is quantified to determine its potency (e.g., IC50).
In Vivo Studies for Adverse Effects
Objective: To identify and characterize potential adverse effects of a drug candidate in a living organism.
Methodology: General Toxicology Studies
-
Animal Model Selection: Appropriate animal models are chosen (e.g., rodents and non-rodents) based on their physiological and metabolic similarity to humans for the target pathway.
-
Dose Administration: The test compound is administered to the animals at various dose levels and for a specified duration. A control group receives a placebo.
-
Clinical Observations: Animals are regularly monitored for any changes in health, behavior, body weight, and food consumption.
-
Biological Sampling: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry (e.g., liver enzymes), and drug concentration (pharmacokinetics).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a detailed post-mortem examination is conducted. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.
-
Data Analysis: All collected data are statistically analyzed to determine any dose-dependent adverse effects and to establish a no-observed-adverse-effect level (NOAEL).
Mandatory Visualization
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Effect Assessment.
Caption: Logical Relationship of the Comparative Analysis.
References
- 1. Maropitant Citrate (Cerenia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Maropitant - Wikipedia [en.wikipedia.org]
- 6. dvm360.com [dvm360.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. terracline.com [terracline.com]
- 11. Maropitant Citrate | VCA Animal Hospitals [vcahospitals.com]
Rolapitant's Extended Half-Life: A New Paradigm in Chemotherapy-Induced Nausea and Vomiting Prevention
A comparative analysis of Rolapitant (B1662417) versus shorter-acting neurokinin-1 (NK-1) receptor antagonists in the management of chemotherapy-induced nausea and vomiting (CINV), providing a comprehensive evaluation for researchers, scientists, and drug development professionals.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment.[1] The introduction of neurokinin-1 (NK-1) receptor antagonists has marked a pivotal advancement in CINV prophylaxis.[1][2] These agents function by blocking the binding of substance P to NK-1 receptors, a key pathway in the emetic reflex, particularly in the delayed phase of CINV.[2][3][4][5][6][7] Rolapitant, a highly selective NK-1 receptor antagonist, distinguishes itself from its predecessors with an exceptionally long plasma half-life of approximately 180 hours.[2][6][8][9][10][11] This unique pharmacokinetic profile allows for a single oral dose to provide protection against CINV for the entire at-risk period of 120 hours (5 days) post-chemotherapy.[8][9] This guide provides a detailed comparison of Rolapitant with shorter-acting NK-1 antagonists, supported by experimental data, to evaluate the clinical superiority afforded by its extended duration of action.
Comparative Pharmacokinetics and Receptor Occupancy
The primary advantage of Rolapitant lies in its prolonged half-life compared to other NK-1 receptor antagonists such as aprepitant (B1667566), fosaprepitant (B1673561) (the intravenous prodrug of aprepitant), and netupitant.[8] This extended half-life translates to sustained high-level occupancy of NK-1 receptors in the brain.
| Feature | Rolapitant | Aprepitant/Fosaprepitant | Netupitant |
| Half-Life (t½) | ~169–183 hours[4][8][12] | ~9–13 hours[2][8] | ~80-96 hours[8][13] |
| Time to Maximum Concentration (Tmax) | ~4 hours[4][8] | ~4 hours (oral aprepitant)[8] | ~5 hours[8] |
| NK-1 Receptor Occupancy (Striatum) | >90% at 120 hours (5 days)[8][9] | ~54% (oral aprepitant) and ~60% (IV fosaprepitant) at day 5[8] | >90% with prolonged occupancy[13] |
| CYP3A4 Interaction | Not an inhibitor or inducer[6][8] | Moderate inhibitor[14] | Moderate inhibitor[15] |
Key Insights:
Rolapitant's long half-life ensures a high degree of NK-1 receptor occupancy for the entire 5-day period when patients are at risk for delayed CINV.[8][9] This is a significant advantage over aprepitant/fosaprepitant, which show considerably lower receptor occupancy by day 5.[8] Furthermore, unlike aprepitant and netupitant, Rolapitant does not inhibit or induce the CYP3A4 enzyme, a critical metabolic pathway for many co-administered drugs in cancer patients, including dexamethasone.[6][8][15] This lack of interaction simplifies treatment regimens by eliminating the need for dose adjustments of concomitant medications.[8]
Clinical Efficacy in Preventing CINV
The clinical superiority of Rolapitant's long half-life is substantiated by data from multiple Phase III clinical trials in patients receiving both highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).
Efficacy in Highly Emetogenic Chemotherapy (HEC)
Two large, randomized, double-blind, active-controlled Phase III trials (HEC1 and HEC2) evaluated the efficacy of a single 180 mg oral dose of Rolapitant.[9][13][16]
| Endpoint | Rolapitant + 5-HT3 RA + Dexamethasone | Placebo + 5-HT3 RA + Dexamethasone | P-value |
| Complete Response (CR) - Delayed Phase (>24-120h) | |||
| HEC1 | 72.7%[9][16] | 58.4%[9][16] | <0.001[9][16] |
| HEC2 | 70.1%[9] | 61.9%[9] | 0.043[9] |
| Complete Response (CR) - Overall (0-120h) | |||
| HEC1 | 70.1%[9] | 56.5%[9] | 0.001[9] |
| HEC2 | 67.5%[9] | 60.4%[9] | Not statistically significant[9] |
CR = No emesis and no use of rescue medication.
Efficacy in Moderately Emetogenic Chemotherapy (MEC)
A similarly designed Phase III trial investigated Rolapitant in patients receiving MEC.[16][17][18]
| Endpoint | Rolapitant + 5-HT3 RA + Dexamethasone | Placebo + 5-HT3 RA + Dexamethasone | P-value |
| Complete Response (CR) - Delayed Phase (>24-120h) | 71.3%[16][17] | 61.6%[16][17] | <0.001[16][17] |
| Complete Response (CR) - Overall (0-120h) | 68.6%[17] | 57.8%[17] | <0.001[17] |
Across these pivotal trials, a single dose of Rolapitant demonstrated a statistically significant improvement in complete response rates, particularly in the delayed phase of CINV, compared to the active control group.[9][16][17] The sustained efficacy over multiple cycles of chemotherapy has also been demonstrated, with no evidence of cumulative toxicity.[19]
Experimental Protocols
The efficacy and safety of Rolapitant were established through rigorous, multicenter, randomized, double-blind, active-controlled Phase III clinical trials.
Study Design:
-
Patient Population: Chemotherapy-naïve adult patients scheduled to receive HEC (cisplatin-based) or MEC (anthracycline/cyclophosphamide-based or carboplatin-based).[9][17][18][20]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either oral Rolapitant (180 mg) or a placebo.[9][17][18][20]
-
Treatment Regimen:
-
Rolapitant Arm: A single oral dose of Rolapitant 180 mg administered 1-2 hours prior to chemotherapy, in combination with a 5-HT3 receptor antagonist (e.g., granisetron) and dexamethasone.[4][16][20][21]
-
Control Arm: Placebo administered on the same schedule, in combination with a 5-HT3 receptor antagonist and dexamethasone.[9][17][18][20]
-
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a complete response (defined as no emetic episodes and no use of rescue medication) in the delayed phase (>24 to 120 hours) of CINV.[10][18]
-
Secondary Endpoints: Secondary endpoints included complete response in the acute (0-24 hours) and overall (0-120 hours) phases, as well as assessments of nausea.[18]
-
Data Collection: Patients recorded emetic episodes, nausea severity (using a visual analog scale), and the use of rescue medication in a daily diary.[17]
Signaling Pathways and Experimental Workflows
NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events, primarily through Gq and Gs proteins, leading to the activation of downstream effectors that contribute to the emetic response.[22][23] Rolapitant, as a competitive antagonist, blocks this initial binding step.
Caption: NK-1 receptor signaling pathway and the inhibitory action of Rolapitant.
Rolapitant Phase III Clinical Trial Workflow
The workflow for the pivotal Phase III trials of Rolapitant followed a standardized, rigorous protocol to ensure data integrity and patient safety.
Caption: Generalized workflow of the Rolapitant Phase III clinical trials.
Conclusion
The extended half-life of Rolapitant represents a significant pharmacological advantage in the prevention of CINV. A single oral dose provides sustained high-level NK-1 receptor blockade throughout the entire 5-day at-risk period, leading to superior efficacy in preventing delayed CINV compared to shorter-acting agents. The favorable safety profile and lack of significant CYP3A4-mediated drug interactions further enhance its clinical utility. For researchers and drug development professionals, Rolapitant serves as a benchmark for long-acting antiemetic therapies, highlighting the importance of pharmacokinetic properties in optimizing patient outcomes in oncology supportive care.
References
- 1. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rolapitant Monograph for Professionals - Drugs.com [drugs.com]
- 5. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Rolapitant - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA approves drug to prevent delayed CINV in adults | MDedge [mdedge.com]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Efficacy and safety of rolapitant for prevention of chemotherapy-induced nausea and vomiting over multiple cycles of moderately or highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. mdpi.com [mdpi.com]
- 23. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Advantage of Rolapitant: A Comparative Analysis of CYP3A4 Induction with Aprepitant in Antiemetic Therapy
A critical factor in the selection of antiemetic agents for chemotherapy-induced nausea and vomiting (CINV) is the potential for drug-drug interactions, particularly through the cytochrome P450 (CYP) enzyme system. This guide provides a detailed comparison of two prominent neurokinin-1 (NK-1) receptor antagonists, Rolapitant (B1662417) and Aprepitant (B1667566), with a specific focus on the clinical relevance of their differing effects on CYP3A4 metabolism. For researchers, scientists, and drug development professionals, understanding these differences is paramount for optimizing patient safety and therapeutic outcomes.
Rolapitant distinguishes itself by its neutral effect on the CYP3A4 enzyme pathway, a significant departure from the moderate inhibition and induction properties of Aprepitant.[1][2][3] This fundamental pharmacological difference has direct and meaningful consequences for clinical practice, primarily by simplifying treatment regimens and reducing the risk of adverse events associated with altered plasma concentrations of co-administered drugs.[4][5]
Aprepitant's interaction with CYP3A4 necessitates a dose reduction of approximately 50% for dexamethasone (B1670325), a corticosteroid commonly used in CINV prophylaxis.[6][7][8] This is due to Aprepitant's initial inhibition of CYP3A4, which increases dexamethasone exposure.[6][9] Subsequently, Aprepitant induces CYP3A4, which can decrease the plasma concentrations of other drugs metabolized by this pathway.[6][10] This dual action complicates dosing and carries the risk of both increased toxicity and reduced efficacy of concomitant medications.[7][11]
In contrast, Rolapitant's lack of CYP3A4 induction or inhibition eliminates the need for dose adjustments of co-administered CYP3A4 substrates, including dexamethasone.[1][4] Clinical studies have demonstrated that the pharmacokinetic profile of the sensitive CYP3A4 substrate midazolam remains unchanged when co-administered with Rolapitant.[1][2] This predictable pharmacokinetic profile enhances the safety and simplicity of CINV regimens, a crucial consideration for patients often receiving multiple medications.[5]
While Rolapitant offers a distinct advantage regarding CYP3A4, it is a moderate inhibitor of CYP2D6 and an inhibitor of the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp).[3][4][12] This necessitates caution with co-administered drugs that are substrates of these pathways and have a narrow therapeutic index.[4][12]
Quantitative Comparison of CYP3A4 Interactions
The following table summarizes the quantitative impact of Rolapitant and Aprepitant on CYP3A4 and other key drug-metabolizing enzymes and transporters.
| Feature | Rolapitant | Aprepitant | Clinical Relevance |
| CYP3A4 Interaction | No induction or inhibition [1][2][3] | Moderate inhibitor and inducer [6][7] | Rolapitant avoids complex drug-drug interactions mediated by CYP3A4. |
| Dexamethasone Dose Adjustment | Not required [4] | Requires ~50% dose reduction [6][7][8] | Simplifies CINV treatment regimens and reduces potential for dosing errors with Rolapitant. |
| Midazolam (CYP3A4 substrate) AUC Change | No significant change [2] | ~2.3-fold increase on Day 1, ~3.3-fold increase on Day 5 (inhibition); ~19% decrease on Day 14 (induction) [13][14] | Highlights Aprepitant's time-dependent and dual effects on CYP3A4 substrates. |
| Tolbutamide (B1681337) (CYP2C9 substrate) AUC Change | Not a significant CYP2C9 interactor. | ~23% decrease on Day 4, ~28% decrease on Day 8 (induction) | Demonstrates Aprepitant's induction effect on another important CYP enzyme. |
| Other Clinically Relevant Interactions | Moderate inhibitor of CYP2D6 ; Inhibitor of BCRP and P-gp [4] | Inducer of CYP2C9 [10][11] | Both drugs have other interaction potentials that require clinical consideration. |
Experimental Methodologies
The data presented in this guide are derived from well-controlled clinical trials. The assessment of CYP3A4 interactions for both drugs involved dedicated drug-drug interaction studies in healthy subjects.
Rolapitant: Assessment of CYP3A4 Interaction
The effect of Rolapitant on CYP3A4 was evaluated in a Phase 1, open-label, drug-drug interaction study.[1] Healthy subjects received a single oral dose of Rolapitant. The pharmacokinetics of midazolam, a sensitive oral CYP3A4 substrate, were assessed before and after Rolapitant administration.[1][2] Plasma concentrations of midazolam and its metabolite, 1'-hydroxymidazolam, were measured at various time points to determine key pharmacokinetic parameters, including the area under the concentration-time curve (AUC) and maximum concentration (Cmax).[1] The absence of a clinically significant change in these parameters indicated Rolapitant's lack of CYP3A4 induction or inhibition.[1][2]
Aprepitant: Assessment of CYP3A4 and CYP2C9 Induction
The inductive and inhibitory effects of Aprepitant on CYP3A4 and CYP2C9 were investigated in a double-blind, randomized, placebo-controlled study in healthy subjects.[10] Participants received a 3-day oral regimen of Aprepitant (125 mg on day 1, 80 mg on days 2 and 3) or placebo. The pharmacokinetics of intravenous midazolam (a CYP3A4 probe) and oral tolbutamide (a CYP2C9 probe) were assessed at baseline and on days 4, 8, and 15.[10] The fold-change in the AUC of the probe substrates from baseline, compared between the Aprepitant and placebo groups, was used to quantify the extent and time course of enzyme inhibition and induction.[10]
Visualizing the Impact: Signaling Pathways and Experimental Design
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Conclusion
The absence of CYP3A4 induction or inhibition by Rolapitant represents a significant clinical advantage over Aprepitant. This simplifies CINV management by removing the need for dose adjustments of commonly co-administered CYP3A4 substrates like dexamethasone, thereby enhancing patient safety and reducing the complexity of treatment regimens. While both agents are effective NK-1 receptor antagonists, the distinct pharmacological profile of Rolapitant with respect to CYP3A4 metabolism is a critical consideration for healthcare professionals in the selection of antiemetic therapy for patients undergoing chemotherapy. This is particularly relevant for patients with multiple comorbidities who are likely to be on numerous medications.[5] Continued research and clinical experience will further delineate the long-term benefits of Rolapitant's favorable drug-drug interaction profile.
References
- 1. ovid.com [ovid.com]
- 2. Pharmacokinetic Interactions of Rolapitant With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 5. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant and Dexamethasone Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 7. njmonline.nl [njmonline.nl]
- 8. Clinical interaction between dexamethasone and aprepitant in chemotherapy for lymphoma - ProQuest [proquest.com]
- 9. Article: Drug-drug interactions with aprepitant in antiemetic prophylaxis for chemotherapy (full text) - April 2018 - NJM [njmonline.nl]
- 10. Evaluation of potential inductive effects of aprepitant on cytochrome P450 3A4 and 2C9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rolapitant Monograph for Professionals - Drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Validating Rolapitant as a Selective Probe for Neurokinin-1 Receptor Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a precise and reliable molecular probe is paramount to the success of their investigations. This guide provides a comprehensive comparison of rolapitant (B1662417) with other common neurokinin-1 (NK-1) receptor antagonists, validating its use as a selective probe for NK-1 receptor studies. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Analysis of NK-1 Receptor Antagonists
Rolapitant distinguishes itself as a highly selective and potent antagonist of the human NK-1 receptor. Its utility as a research probe is underscored by its high binding affinity, prolonged receptor occupancy, and favorable pharmacokinetic profile, particularly its minimal interaction with the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This section provides a quantitative comparison of rolapitant with two other widely used NK-1 receptor antagonists: aprepitant (B1667566) and netupitant.
| Parameter | Rolapitant | Aprepitant | Netupitant |
| Binding Affinity (Ki) | 0.66 nM[2][3][4] | 0.12 nM[5] | 1.0 nM[5] |
| Selectivity | >1000-fold for NK-1 over NK-2 and NK-3 receptors[4][6] | High selectivity for NK-1 receptor | High selectivity for NK-1 receptor |
| Half-life (t½) | ~180 hours[2][3] | 9-13 hours[2][3] | ~96 hours[5] |
| Brain Receptor Occupancy | >90% in the cortex for up to 120 hours[2][5] | ~54% in the striatum on day 5 (165 mg single dose)[3] | >90% in the striatum with 300 mg and 450 mg doses[5] |
| CYP3A4 Interaction | Does not induce or inhibit CYP3A4[1][2] | Metabolized by and is a moderate inhibitor of CYP3A4[7] | Metabolized by and is a moderate inhibitor of CYP3A4[2] |
Experimental Protocols
The validation of a selective NK-1 receptor probe relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the binding affinity and functional antagonism of compounds like rolapitant.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Materials:
-
Cell membranes expressing the human NK-1 receptor
-
Radioligand: [³H]-Substance P
-
Unlabeled Substance P (for non-specific binding determination)
-
Test compound (e.g., rolapitant)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, 40 µg/mL bacitracin[8][9]
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine[8]
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK-1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-Substance P at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).[8][10]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.[8]
-
Washing: Wash the filters three times with ice-cold wash buffer.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined from a concentration-response curve and converted to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Efflux)
This assay measures the ability of a test compound to inhibit the intracellular calcium mobilization induced by an NK-1 receptor agonist.
Materials:
-
CHO cells stably expressing the human NK-1 receptor[4]
-
Test compound (e.g., rolapitant)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorometric imaging plate reader
Procedure:
-
Cell Culture: Culture CHO-NK1 cells in appropriate media.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Add various concentrations of the test compound (rolapitant) to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the NK-1 receptor agonist (GR-73632) to induce calcium efflux.[4][6]
-
Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric plate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced calcium signal by the test compound to calculate its potency (IC₅₀).
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved in NK-1 receptor research, the following diagrams have been generated using Graphviz (DOT language).
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating an NK-1 Probe.
Conclusion
The data presented in this guide strongly support the validation of rolapitant as a superior selective probe for NK-1 receptor studies. Its high affinity, exceptional selectivity, and long duration of action, combined with a clean CYP3A4 interaction profile, make it an invaluable tool for researchers investigating the role of the NK-1 receptor in various physiological and pathological processes.[1][2][4] The detailed experimental protocols and workflow diagrams provided herein offer a practical framework for the rigorous evaluation of rolapitant and other potential NK-1 receptor probes.
References
- 1. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 3. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative analysis of the safety profiles of Rolapitant and Fosaprepitant in animal models
In the landscape of antiemetic therapies, both Rolapitant (B1662417) and Fosaprepitant have emerged as significant neurokinin-1 (NK-1) receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting (CINV). While their clinical efficacy is well-documented, a thorough examination of their preclinical safety profiles in animal models is crucial for researchers and drug development professionals. This guide provides a comparative analysis of the safety data for Rolapitant and Fosaprepitant, drawing from a range of toxicology and pharmacokinetic studies in various animal species.
Quantitative Toxicology Data
The following tables summarize key quantitative data from nonclinical safety studies of Rolapitant and Fosaprepitant (data for Fosaprepitant is often derived from studies on its active metabolite, Aprepitant). Direct comparative studies are limited; therefore, data is presented from individual study findings.
Table 1: General Toxicology Studies
| Parameter | Rolapitant | Fosaprepitant/Aprepitant | Animal Model |
| No-Observed-Adverse-Effect Level (NOAEL) | 118 mg/kg/day (4-week IV study)[1] | Not explicitly stated in the provided results. | Rat |
| Minimal Lethal Dose (MLD) - IV | Not explicitly stated in the provided results. | 500 mg/kg[2][3] | Mouse, Rat |
| Target Organs of Toxicity | Liver, Thyroid, Pituitary (rats); Testes, Prostate, Thymus (dogs)[2][3] | Liver, Thyroid (rats); Kidney (mice); Testes, Prostate (dogs)[2] | Various |
Table 2: Reproductive and Developmental Toxicology
| Study Type | Rolapitant | Fosaprepitant/Aprepitant | Animal Model |
| Embryo-Fetal Development | No adverse effects up to 1.3 times the recommended human dose (RHD) on a body surface area basis.[4] Maternal toxicity (decreased body weight gain and food consumption) was observed at 13.5 and 22.5 mg/kg/day.[4] | No adverse developmental effects observed at exposures equivalent to the RHD.[1] | Rat |
| Embryo-Fetal Development | No teratogenic or embryo-fetal damaging findings.[5] No adverse effects up to 2.9 times the RHD.[4] | No embryofetal lethality or malformations observed.[1] | Rabbit |
| Fertility (Female) | Impaired fertility in a reversible fashion.[4][6] | No effect on fertility or general reproductive performance.[1] | Rat |
| Juvenile Toxicity | Abnormal ovarian and uterine development, early sexual development in females, delayed sexual development in males, and impaired fertility.[6] | Safety and efficacy not established in pediatric patients younger than 6 months.[7] | Rat |
Experimental Protocols
Rolapitant: Oral Nonclinical Toxicity Studies
To support the marketing of Rolapitant, oral nonclinical toxicity studies were conducted for up to 6 months in rats and up to 9 months in monkeys.[8]
-
Juvenile Animal Toxicity Study: A toxicity study in juvenile rats involved the administration of Rolapitant at doses approximately 1.2 and 2.5 times the approved adult body surface area (BSA)-based dose from postnatal day (PND) 7 through PND 70. A subsequent study administered a Rolapitant dose of 50 mg/kg/day from PNDs 7 through 70, 7 to 21, 21 to 42, and 42 to 70 to identify the critical window of exposure for reproductive toxicity.[6]
Fosaprepitant/Aprepitant: General Toxicology Studies
A comprehensive suite of nonclinical pharmacology, pharmacokinetics, general toxicology, genotoxicity, reproductive toxicity, and carcinogenicity studies were conducted for Aprepitant and Fosaprepitant.[1]
-
Acute IV Toxicity: Acute toxicity studies with the prodrug of Aprepitant were conducted in mice and rats after intravenous administration of 200 and 500 mg/kg doses and oral administration of a 500 mg/kg dose.[2][3]
-
Subchronic Oral Toxicity: Subacute/subchronic/chronic toxicity studies with Aprepitant were conducted in rats, mice, and dogs.[2]
Signaling Pathways and Experimental Workflows
NK-1 Receptor Antagonism Pathway
Both Rolapitant and Fosaprepitant exert their antiemetic effects by blocking the neurokinin-1 (NK-1) receptor, thereby inhibiting the action of Substance P, a key neurotransmitter in the vomiting reflex.
Caption: Mechanism of action of Rolapitant and Fosaprepitant.
General Preclinical Toxicology Workflow
The safety evaluation of new drug candidates like Rolapitant and Fosaprepitant typically follows a structured workflow to identify potential toxicities.
Caption: A typical preclinical toxicology evaluation workflow.
Comparative Summary
Based on the available animal data, both Rolapitant and Fosaprepitant/Aprepitant have been extensively studied for their safety profiles.
-
General Toxicity: Both drugs have shown target organ toxicities at high doses in animal models, with some overlap in the affected organs (liver, thyroid, and reproductive organs).
-
Reproductive and Developmental Toxicity: Neither drug appears to be teratogenic in rats and rabbits at doses tested. However, Rolapitant has demonstrated adverse effects on fertility and sexual development in juvenile rats, a finding that warrants careful consideration in pediatric populations.[6] Fosaprepitant/Aprepitant did not show effects on fertility in rats.[1]
-
Pharmacokinetics: A key differentiator is the significantly longer half-life of Rolapitant (approximately 180 hours) compared to Aprepitant (9-13 hours).[9] This longer half-life of Rolapitant contributes to its single-dose administration convenience but may also have implications for the duration of potential adverse effects or drug interactions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fosaprepitant (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Rolapitant Hydrochloride's Clinical Success in the Laboratory: A Comparative Guide to NK-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the clinical trial findings of Rolapitant Hydrochloride in a laboratory setting. By objectively comparing its performance with other neurokinin-1 (NK-1) receptor antagonists, this document offers supporting experimental data and detailed protocols to aid in preclinical research and development.
Introduction to Rolapitant and the NK-1 Receptor Pathway
Rolapitant is a selective antagonist of the human substance P/NK-1 receptor, which is a key player in the emetic reflex.[1] Chemotherapy can trigger the release of substance P in the brain, which then binds to NK-1 receptors in the brainstem's vomiting center.[2] By blocking this interaction, Rolapitant effectively prevents the delayed phase of chemotherapy-induced nausea and vomiting (CINV).[3][4] A distinguishing feature of Rolapitant is its long plasma half-life of approximately 180 hours, allowing for a single dose to provide protection against CINV over several days.[5]
Comparative Preclinical Efficacy of NK-1 Receptor Antagonists
To understand the relative potency of Rolapitant, it is essential to compare it with other established NK-1 receptor antagonists, such as Aprepitant and Netupitant. The following tables summarize key in vitro and in vivo preclinical data.
In Vitro Receptor Binding Affinity and Potency
The affinity of a drug for its target receptor is a critical determinant of its pharmacological activity. The following table compares the in vitro binding affinities (expressed as IC50 or Ki values) of Rolapitant, Aprepitant, and Netupitant for the human NK-1 receptor.
| Compound | In Vitro Metric | Value (nM) | Cell Line | Assay Type |
| Rolapitant | Ki | 0.66 | - | Radioligand Binding |
| Aprepitant | IC50 | 0.1 | CHO Cells | Radioligand Binding |
| Netupitant | pKi | 9.0 (equivalent to 1.0 nM) | CHO NK-1 Cells | Calcium Mobilization |
Data sourced from multiple preclinical studies. Note that direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
In Vivo Efficacy in Animal Models of Chemotherapy-Induced Emesis
The ferret is a well-established animal model for studying CINV as they, like humans, exhibit both acute and delayed phases of emesis. The following table summarizes the efficacy of the three NK-1 receptor antagonists in a cisplatin-induced emesis model in ferrets.
| Compound | Animal Model | Emetic Challenge | Key Finding |
| Rolapitant | Ferret | Cisplatin (B142131) | Reverses both apomorphine- and cisplatin-induced emesis.[6] |
| Aprepitant | Ferret | Cisplatin | In combination with ondansetron (B39145) and dexamethasone, effectively reduces delayed emesis. |
| Netupitant | Ferret | Cisplatin (5 mg/kg, i.p.) | A single 3 mg/kg oral dose abolished the acute phase and reduced the delayed phase of emesis by 94.6%.[7] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P).
-
Test compounds (Rolapitant, Aprepitant, Netupitant).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
2. Calcium Mobilization Assay (Functional Antagonism)
This assay measures the ability of a test compound to block the increase in intracellular calcium concentration induced by Substance P.
-
Materials:
-
A cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P (agonist).
-
Test compounds (Rolapitant, Aprepitant, Netupitant).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with injection capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Inject a fixed concentration of Substance P into the wells.
-
Measure the change in fluorescence over time using the plate reader.
-
Determine the concentration-dependent inhibition of the Substance P-induced calcium signal by the test compounds to calculate their potency (e.g., pKi).
-
In Vivo Models
1. Cisplatin-Induced Emesis in Ferrets
-
Animals: Male ferrets (1-2 kg).
-
Acclimatization: House ferrets individually in observation cages for at least 24 hours prior to the experiment with free access to food and water.
-
Procedure:
-
Fast the animals overnight with water ad libitum.
-
Administer the test compound (Rolapitant, Aprepitant, or Netupitant) or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the cisplatin challenge.
-
Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce emesis.[7]
-
Observe the animals continuously for a set period (e.g., 0-24 hours for the acute phase and 24-72 hours for the delayed phase).
-
Record the number of retches and vomits. An emetic episode is typically defined as one or more retches or vomits occurring within a 5-minute interval.
-
Compare the number of emetic episodes between the vehicle- and drug-treated groups to determine the antiemetic efficacy.
-
2. Cisplatin-Induced Pica in Rats
Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as an index of nausea.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: House rats individually with pre-weighed amounts of regular food and kaolin (B608303) for several days to establish baseline consumption.
-
Procedure:
-
Administer the test compound or vehicle.
-
Administer cisplatin (e.g., 6 mg/kg, intraperitoneally) to induce pica.[2]
-
Measure the consumption of kaolin and regular food and the body weight of the rats daily for a set period (e.g., 72 hours).
-
Compare the kaolin intake between the different treatment groups to assess the anti-nausea effects of the compounds.
-
Visualizing the Mechanism of Action
To provide a clear understanding of the underlying biological processes, the following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow.
Caption: NK-1 Receptor Signaling Pathway and Inhibition by Rolapitant.
Caption: General Experimental Workflow for Preclinical Evaluation.
References
- 1. Chemotherapy agent cisplatin induces 48-h Fos expression in the brain of a vomiting species, the house musk shrew (Suncus murinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olanzapine Administration Reduces Chemotherapy-Induced Nausea Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ascopubs.org [ascopubs.org]
- 5. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rolapitant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Rolapitant Hydrochloride in a laboratory setting. The following procedures are based on established safety protocols for potent pharmaceutical compounds and should be supplemented by a thorough, site-specific risk assessment for each experimental protocol.
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
To minimize the risk of exposure, all work with this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure.[2] A readily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE. A site-specific risk assessment should be performed to determine the specific requirements for each task.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2] | To protect against splashes and airborne particles. |
| Skin Protection | Impervious clothing, such as a disposable, solid-front lab coat with tight-fitting cuffs.[2] | To prevent skin contact with the compound. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Provides an extra barrier against contamination. The outer glove should be worn over the cuff of the lab coat and changed immediately upon contamination. While specific breakthrough times for this compound are not available, nitrile gloves are a common recommendation for handling pharmaceutical compounds. A risk assessment should be conducted to select the most appropriate glove material and thickness. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form of the compound.[2] | The type of respirator (e.g., N95, P100, or a powered air-purifying respirator - PAPR) should be determined by a risk assessment based on the quantity of material being handled and the potential for aerosolization.[3][4] Fit testing is required for all tight-fitting respirators.[3][4] |
Safe Handling and Disposal Workflow
Adherence to a strict workflow is paramount to ensure safety and prevent contamination. The following diagram outlines the key steps for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) Donning and Doffing Procedure
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Spill Management
In the event of a spill, evacuate the area and prevent further spread. Use a spill kit containing appropriate absorbent materials and decontaminating solutions. All personnel involved in the cleanup must wear the appropriate PPE.
Disposal Plan
The disposal of waste contaminated with this compound must comply with all local, state, and federal regulations for hazardous waste.
-
Trace Chemotherapy Waste : Items with less than 3% of the original drug remaining, such as empty vials, syringes, and lightly contaminated PPE (gloves, gowns), should be disposed of in designated yellow chemotherapy waste containers for incineration.[5][6]
-
Bulk Chemotherapy Waste : Any waste containing more than 3% of the drug, including partially used vials, grossly contaminated PPE, and spill cleanup materials, is considered hazardous waste and must be disposed of in black RCRA-rated hazardous waste containers.[5][6]
-
Sharps : All contaminated sharps must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.
All waste containers must be clearly labeled with the contents and the appropriate hazard symbols. Consult with your institution's environmental health and safety department for specific disposal procedures.
References
- 1. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 2. pharmtech.com [pharmtech.com]
- 3. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 4. queensu.ca [queensu.ca]
- 5. danielshealth.com [danielshealth.com]
- 6. stericycle.com [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
